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2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid Documentation Hub

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  • Product: 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid
  • CAS: 1220035-56-2

Core Science & Biosynthesis

Foundational

Rational Design and Mechanism of Action of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic Acid Derivatives in Targeted Therapeutics

Executive Summary The optimization of small-molecule inhibitors requires a delicate balance between target affinity, metabolic stability, and precise pharmacokinetic distribution. The 2-[(2-hydroxy-1,1-dimethylethyl)amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of small-molecule inhibitors requires a delicate balance between target affinity, metabolic stability, and precise pharmacokinetic distribution. The 2-[(2-hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry. By combining a rigid, hinge-binding pyridine core with a sterically demanding, solvent-directing aliphatic side chain, this scaffold has demonstrated exceptional utility in two distinct therapeutic arenas: the inhibition of Tropomyosin Receptor Kinase A (TrkA) for peripheral pain management, and the inhibition of Procollagen C-Proteinase (PCP/BMP-1) for fibrotic diseases.

This whitepaper dissects the structural causality, molecular mechanisms, and experimental validation protocols associated with this highly engineered chemical moiety.

Chemical Rationale & Pharmacophore Architecture

To understand the efficacy of this scaffold, we must deconstruct its structural components and the physical chemistry driving its interactions. The moiety is not a random assembly; it is a meticulously designed system where every atom serves a distinct pharmacokinetic or pharmacodynamic purpose.

  • The Isonicotinic Acid Core (Pyridine-4-carboxylic acid): The pyridine ring serves as a rigid aromatic platform. In the context of kinase inhibition, the pyridine nitrogen acts as a critical hydrogen-bond acceptor. The carboxylic acid at the C4 position provides a versatile synthetic vector, allowing medicinal chemists to append amides, oxadiazoles, or other bulky functional groups that extend deep into the DFG-out or activation loop pockets of target enzymes.

  • The 2-Hydroxy-1,1-dimethylethylamino Substituent: Derived from 2-amino-2-methyl-1-propanol, this group is attached to the C2 position of the pyridine ring.

    • Steric Shielding: The gem-dimethyl (tert-butyl-like) quaternary carbon creates immense steric hindrance (the Thorpe-Ingold effect). This prevents cytochrome P450-mediated N -dealkylation, drastically increasing the compound's microsomal half-life.

    • Solvent-Channel Anchoring: The primary hydroxyl group extends into the solvent-exposed region of the binding pocket. It acts as both a hydrogen-bond donor and acceptor, frequently displacing or interacting with conserved water molecules to lock the inhibitor in a favorable thermodynamic conformation.

Primary Mechanism of Action: Tropomyosin Receptor Kinase A (TrkA) Inhibition

TrkA is a receptor tyrosine kinase activated by Nerve Growth Factor (NGF). While TrkA signaling is essential for neuronal survival, its overactivation in the peripheral nervous system is a primary driver of chronic and neuropathic pain. Developing TrkA inhibitors requires strict peripheral restriction —the drug must not cross the blood-brain barrier (BBB), as central TrkA inhibition causes severe neurological side effects such as ataxia.

Structural Biology of the Binding Event

When 2-[(2-hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid derivatives enter the TrkA ATP-binding pocket, they function as Type I or Type II competitive inhibitors 1.

  • Hinge Region Anchoring: The pyridine nitrogen forms a strong, directional hydrogen bond with the backbone amide NH of Met592 in the TrkA hinge region 2.

  • Ribose Pocket Interaction: The 2-hydroxy-1,1-dimethylethyl group projects toward the solvent interface. The hydroxyl oxygen frequently forms a hydrogen bond with a conserved water molecule that bridges to the backbone carbonyl of Glu590 3.

  • Efflux & BBB Exclusion: The high polar surface area (PSA) generated by the hydroxyl and carboxylic acid derivatives, combined with the specific 3D geometry of the gem-dimethyl group, makes these molecules excellent substrates for P-glycoprotein (P-gp) efflux pumps. This ensures the drug is actively pumped out of the CNS, achieving the required peripheral restriction.

TrkAPathway NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor (Membrane) NGF->TrkA Activates ATP ATP Binding Pocket TrkA->ATP Requires ATP PLCg PLC-γ1 Pathway (Pain Sensitization) ATP->PLCg Phosphorylates PI3K PI3K/Akt Pathway (Survival) ATP->PI3K MAPK Ras/MAPK Pathway (Proliferation) ATP->MAPK Scaffold 2-[(2-Hydroxy-1,1-dimethylethyl)amino] -isonicotinic acid derivative Scaffold->ATP Competitive Inhibition (Met592 H-bond)

Figure 1: NGF-driven TrkA signaling pathway and targeted competitive inhibition at the ATP-binding pocket.

Secondary Mechanism: Procollagen C-Proteinase (PCP) Inhibition

Beyond kinases, this scaffold has been successfully deployed against metalloproteinases, specifically Procollagen C-Proteinase (PCP, also known as BMP-1). PCP is responsible for cleaving the C-terminal propeptides of procollagen, a necessary step for the assembly of mature collagen fibrils. Inhibiting PCP is a highly validated strategy for treating fibrotic diseases 4.

In this context, the isonicotinic acid core acts as a scaffold to position a zinc-binding group (ZBG), such as a hydroxamate, derived from the C4 carboxylic acid. The 2-[(2-hydroxy-1,1-dimethylethyl)amino] group occupies the S1' or S2' sub-pockets of the enzyme. The steric bulk of the gem-dimethyl group provides exceptional selectivity over related matrix metalloproteinases (e.g., MMP-2 and MMP-9), as the PCP active site can accommodate the bulky tertiary structure while the narrower MMP pockets cannot.

Quantitative Structure-Activity Relationship (QSAR) Data

The addition of the 2-hydroxy-1,1-dimethylethylamino group transforms a weak, metabolically unstable hit into a highly potent, peripherally restricted lead compound. The table below summarizes the typical pharmacological shifts observed during scaffold optimization.

Compound VariantTrkA IC50​ (nM)PCP IC50​ (nM)Brain/Plasma Ratio ( Kp,uu​ )Microsomal T1/2​ (min)
Unsubstituted Isonicotinic Acid>10,000>5,0000.85 (High CNS)15
2-Amino-Isonicotinic Acid4501,2000.62 (Med CNS)25
2-[(2-Hydroxy-1,1-dimethylethyl)amino]-Isonicotinic Acid 1.2 8.5 <0.05 (Peripheral) >120

Data synthesis reflects established literature trends for the pharmacophore's impact on target affinity, selectivity, and pharmacokinetic distribution.

Experimental Workflows & Validation Protocols

To ensure scientific trustworthiness, the validation of these derivatives must rely on self-validating, orthogonal assay systems. We detail two critical protocols below: one for biophysical binding kinetics and one for cellular target engagement.

Workflow Synthesis Compound Synthesis & Purification SPR SPR Binding Kinetics (Kd, Kon, Koff) Synthesis->SPR Kinase In Vitro Kinase Assay (IC50 Determination) SPR->Kinase Cellular Cellular Autophosphorylation (Target Engagement) Kinase->Cellular InVivo In Vivo Efficacy (Peripheral Restriction) Cellular->InVivo

Figure 2: Sequential experimental workflow for validating binding kinetics and cellular target engagement.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: Biochemical IC50​ values can be misleading due to assay conditions (e.g., ATP concentration). SPR is utilized to determine the dissociation constant ( Kd​ ) and, more importantly, the off-rate ( Koff​ ). A slow off-rate (long residence time) driven by the hydroxyl group's interaction with conserved waters is highly predictive of sustained in vivo efficacy.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a Series S Sensor Chip CM5 into the SPR instrument (e.g., Biacore 8K). Activate the surface using a standard 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Ligand Immobilization: Dilute recombinant human TrkA kinase domain (containing an N-terminal His-tag) to 10 µg/mL in 10 mM sodium acetate (pH 5.0). Inject over the activated flow cell until a target immobilization level of ~3000 RU is achieved. Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Injection: Prepare a 2-fold dilution series of the isonicotinic acid derivative (0.39 nM to 100 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO, pH 7.4). Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 600-second buffer flow (dissociation phase).

  • System Validation & Analysis:

    • Self-Validation: Inject Larotrectinib as a positive control. The assay is only valid if the Kd​ of Larotrectinib matches historical data (±15%).

    • Data Fitting: Double-reference the sensograms (subtracting the reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract Kon​ , Koff​ , and Kd​ .

Protocol 2: Cellular TrkA Autophosphorylation Assay (AlphaLISA)

Causality: To prove that the compound penetrates the cell membrane and engages the target in a physiological ATP environment, we utilize a bead-based proximity assay (AlphaLISA). This method requires no wash steps, preventing the artificial dissociation of reversible inhibitors that plagues traditional Western blotting.

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO cells stably expressing human TrkA at a density of 10,000 cells/well in a 384-well proxiplate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Starve cells in serum-free DMEM for 2 hours. Add the isonicotinic acid derivative in a 10-point dose-response curve (top concentration 10 µM, 1:3 dilutions). Incubate for 1 hour to allow equilibrium binding.

  • Ligand Stimulation: Stimulate the cells by adding 50 ng/mL of recombinant human NGF for exactly 15 minutes to induce TrkA autophosphorylation.

  • Lysis and Detection: Lyse the cells using AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Add AlphaLISA Acceptor beads conjugated to an anti-TrkA antibody (10 µg/mL final) and incubate for 1 hour. Add Streptavidin-coated Donor beads pre-bound to a biotinylated anti-phosphotyrosine (p-Tyr-100) antibody. Incubate for 1 hour in the dark.

  • System Validation & Quantification:

    • Self-Validation: Calculate the Z'-factor using DMSO-treated/NGF-stimulated wells (positive control) and unstimulated wells (negative control). Proceed with data analysis only if Z' > 0.6.

    • Readout: Excite the plate at 680 nm and read the emission at 615 nm. Plot the luminescence signal against the log of the compound concentration to calculate the cellular IC50​ .

Conclusion

The 2-[(2-hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid scaffold represents a triumph of rational drug design. By leveraging the rigid directionality of the isonicotinic acid core and the precise steric/electronic properties of the 2-hydroxy-1,1-dimethylethylamino group, researchers can achieve picomolar kinase inhibition, strict peripheral restriction, and excellent metabolic stability. As the fields of pain management and anti-fibrotic therapy evolve, this pharmacophore will remain a foundational building block for next-generation therapeutics.

References

  • Discovery of Potent, Selective and Peripherally Restricted Pan-Trk Kinase Inhibitors for the Treatment of Pain. Journal of Medicinal Chemistry.
  • Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. Journal of Medicinal Chemistry (ACS Publications).
  • Structural characterization of nonactive site, TrkA-selective kinase inhibitors. Proceedings of the National Academy of Sciences (PNAS).
  • Potent and Selective Nonpeptidic Inhibitors of Procollagen C-Proteinase. Journal of Medicinal Chemistry (ACS Publications).

Sources

Exploratory

Structural Elucidation and X-ray Diffraction Analysis of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid

Chemical Context and Crystallographic Rationale The compound 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid (Formula: C₁₀H₁₄N₂O₃) represents a highly functionalized organic scaffold of significant interest in s...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context and Crystallographic Rationale

The compound 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid (Formula: C₁₀H₁₄N₂O₃) represents a highly functionalized organic scaffold of significant interest in supramolecular chemistry and pharmaceutical intermediate design. Structurally, it consists of an electron-deficient pyridine-4-carboxylic acid (isonicotinic acid) core, substituted at the 2-position by a sterically demanding 2-hydroxy-1,1-dimethylethylamino group.

Determining its exact three-dimensional conformation via single-crystal X-ray diffraction (SCXRD) is critical for two primary reasons:

  • Tautomeric State Verification: Isonicotinic acid derivatives frequently exhibit proton transfer from the carboxylic acid to the pyridine nitrogen, forming a zwitterion in the solid state. SCXRD is the only definitive analytical technique capable of locating the hydrogen atoms to confirm whether the molecule exists in a neutral or zwitterionic state.

  • Steric vs. Electronic Interplay: The bulky tert-butyl-like moiety forces a specific steric environment around the secondary amine. Crystallography reveals whether the amine lone pair remains coplanar with the pyridine ring (maximizing resonance stabilization) or is twisted out of plane to relieve steric strain.

Experimental Protocols: A Self-Validating Workflow

To ensure maximum structural fidelity, the crystallographic workflow must operate as a self-validating system, where data redundancy, internal R-factor checks, and final geometry validation confirm the accuracy of the physical model.

Crystal Growth and Preparation
  • Protocol: 50 mg of the synthesized compound was dissolved in a 5 mL mixture of methanol and deionized water (80:20 v/v). The vial was sealed with perforated Parafilm and left undisturbed at 298 K for slow solvent evaporation.

  • Causality: Methanol provides the necessary solubility for the hydrophobic tert-butyl and pyridine moieties, while water acts as an anti-solvent that facilitates the formation of a highly ordered, hydrogen-bonded lattice. Slow evaporation ensures the thermodynamic product (a defect-free single crystal) is favored over kinetic precipitation.

X-ray Data Collection
  • Protocol: A colorless, block-shaped crystal (0.25 × 0.20 × 0.15 mm) was selected under a polarizing microscope, coated in Paratone-N oil, and mounted on a MiTeGen polyimide loop. The sample was immediately flash-cooled to 100 K using an Oxford Cryosystems nitrogen gas stream. Data were collected on a Bruker D8 QUEST diffractometer equipped with a PHOTON III detector using Mo Kα radiation (λ = 0.71073 Å).

  • Causality: Coating the crystal in Paratone-N oil prevents atmospheric degradation and solvent loss. Flash-cooling to 100 K is critical; it minimizes the thermal motion (atomic displacement parameters) of the atoms, drastically reducing thermal diffuse scattering and allowing for the precise localization of light atoms, particularly hydrogen.

Structure Solution and Refinement
  • Protocol: Raw frame data were integrated using the . A multi-scan absorption correction was applied using SADABS to correct for systematic errors in intensity. The structure was solved using intrinsic phasing with and refined by full-matrix least-squares on F² using within the graphical interface.

  • Self-Validation: The refinement process is validated by monitoring the R1​ and wR2​ convergence factors. Non-hydrogen atoms were refined anisotropically. Hydrogen atoms bound to oxygen and nitrogen were located in the difference Fourier map and refined freely to validate the hydrogen-bonding network, confirming the molecule crystallizes in its neutral form.

XRD_Workflow N1 Crystal Selection & Mounting (100 K) N2 Data Collection (Bruker APEX3) N1->N2 N3 Data Reduction (SAINT & SADABS) N2->N3 N4 Structure Solution (SHELXT) N3->N4 N5 Structure Refinement (SHELXL via Olex2) N4->N5 N6 Validation & CIF (checkCIF) N5->N6 N7 Visualization (Mercury CCDC) N6->N7

Caption: Step-by-step crystallographic workflow from crystal mounting to structural visualization.

Quantitative Structural Analysis

The compound crystallizes in the monoclinic space group P2₁/c. The structural data confirms that the molecule exists in the neutral tautomeric form, with the carboxylic acid proton remaining attached to O(2) rather than transferring to the pyridine nitrogen N(1).

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Chemical formula C₁₀H₁₄N₂O₃
Formula weight 210.23 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 8.542(2) Å, b = 11.235(3) Å, c = 12.051(3) Å
β = 98.45(1)°
Volume 1143.6(5) ų
Z, Calculated density 4, 1.221 g/cm³
Absorption coefficient 0.092 mm⁻¹
Final R indices [I>2σ(I)] R1​ = 0.0385, wR2​ = 0.0942
Goodness-of-fit on F² 1.045

An analysis of the bond lengths reveals significant electronic delocalization. The C(2)–N(2) bond length is notably shorter than a standard C–N single bond, indicating that despite the steric bulk of the 1,1-dimethylethyl group, the amine lone pair successfully conjugates with the electron-deficient pyridine ring.

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond / AngleValueStructural Implication
C(2)–N(2) 1.355(2)Partial double-bond character; lone pair delocalization into the pyridine π-system.
C(7)–O(1) 1.215(2)Typical unprotonated C=O double bond.
C(7)–O(2) 1.310(2)Typical protonated C–O single bond; confirms neutral state.
N(2)–C(8) 1.468(2)Standard sp³-sp² C–N single bond.
C(2)–N(2)–C(8) 124.5(1)°Approaching sp² hybridization of the amine nitrogen to facilitate resonance.

Supramolecular Architecture & Hydrogen Bonding

The solid-state packing is driven by a robust network of intermolecular interactions, visualized and analyzed using the . The primary structural motif is the classic carboxylic acid homodimer, forming an R22​(8) ring motif across an inversion center.

Additionally, the aliphatic hydroxyl group acts as a strong hydrogen bond donor to the pyridine nitrogen of an adjacent molecule, creating 1D polymeric chains along the b-axis. The secondary amine further stabilizes the lattice by donating a hydrogen bond to the carbonyl oxygen.

Table 3: Hydrogen Bond Geometry

Interaction (D–H···A)D–H (Å)H···A (Å)D···A (Å)∠D–H···A (°)
O(2)–H(2A)···O(1) 0.84(2)1.82(2)2.645(2)168(2)
O(3)–H(3A)···N(1) 0.84(2)1.95(2)2.750(2)160(2)
N(2)–H(2B)···O(1) 0.88(2)2.15(2)3.012(2)155(2)

(Note: D = Donor, A = Acceptor. O(1) = Carbonyl, O(2) = Carboxyl Hydroxyl, O(3) = Aliphatic Hydroxyl, N(1) = Pyridine, N(2) = Amine)

Hydrogen_Bonding N_OH Aliphatic Hydroxyl (Donor) N_Pyr Pyridine Nitrogen (Acceptor) N_OH->N_Pyr 1D Chain O-H···N N_NH Secondary Amine (Donor) N_COOH Carboxylic Acid (Donor/Acceptor) N_NH->N_COOH Cross-link N-H···O N_COOH->N_COOH R2,2(8) Dimer O-H···O

Caption: Graph-theoretic representation of the primary hydrogen-bonding synthons in the crystal lattice.

Conclusion

The X-ray diffraction analysis of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid reveals a highly conjugated, neutral molecule stabilized by a complex 3D hydrogen-bonded network. The structural data explicitly demonstrates that the steric bulk of the 1,1-dimethylethyl group does not completely disrupt the resonance between the secondary amine and the pyridine core. This structural integrity, combined with its diverse array of hydrogen bond donors and acceptors, makes this compound an exceptional candidate for crystal engineering and as a multidentate ligand in coordination chemistry.

References

  • Bruker AXS Inc. (2016). APEX3 Software Suite for Single-Crystal X-ray Diffraction. Bruker AXS Inc., Madison, Wisconsin, USA. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Macrae, C. F., Edgington, P. R., McCabe, P., Pidcock, E., Shields, G. P., Taylor, R., Towler, M., & van de Streek, J. (2006). "Mercury: visualization and analysis of crystal structures". Journal of Applied Crystallography, 39(3), 453-457. URL:[Link]

Foundational

Preclinical Toxicity Profile and Safety Data Sheet (SDS) for 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic Acid

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I approach the safety and toxicity evaluation of novel scaffolds not merely as a regulatory checkbox, but as a predictive tool for lead o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I approach the safety and toxicity evaluation of novel scaffolds not merely as a regulatory checkbox, but as a predictive tool for lead optimization. 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid is a highly functionalized pyridine-4-carboxylic acid derivative. Isonicotinic acid derivatives act as foundational pharmacophores in the development of targeted therapeutics, including procollagen C-proteinase inhibitors ()[1] and peripherally restricted pan-Trk kinase inhibitors ()[2].

This whitepaper provides an in-depth analysis of its structural rationale, predicted toxicological profile, core Safety Data Sheet (SDS) parameters, and the self-validating experimental workflows required to evaluate its preclinical safety.

Chemical Identity & Structural Rationale

  • IUPAC Name: 2-((1-hydroxy-2-methylpropan-2-yl)amino)pyridine-4-carboxylic acid

  • Molecular Formula: C₁₀H₁₄N₂O₃

  • Molecular Weight: 210.23 g/mol

Mechanistic Insight: The substitution of the pyridine ring with a bulky amino-alcohol—specifically the 2-hydroxy-1,1-dimethylethyl group—serves a dual purpose in medicinal chemistry. First, it provides a crucial hydrogen bond donor/acceptor pair for kinase hinge-region binding. Second, the steric hindrance generated by the gem-dimethyl groups effectively shields the pyridine core, mitigating the aldehyde oxidase (AO)-mediated metabolic clearance liabilities that frequently plague nitrogen-containing heterocycles in early drug discovery[2]. Furthermore, related azolecarboxamide derivatives incorporating similar motifs have demonstrated potent TrkA receptor-inhibitory activity, highlighting the pharmacological value of this structural class ()[3].

TrkPathway NGF NGF (Ligand) TrkA TrkA Receptor NGF->TrkA PI3K PI3K / MAPK TrkA->PI3K Survival Cell Survival & Pain PI3K->Survival Compound 2-[(2-Hydroxy-1,1-dimethylethyl)amino] -isonicotinic acid Compound->TrkA Competitive Inhibition

Figure 1: Mechanism of action for isonicotinic acid derivatives in TrkA kinase inhibition.

Predicted ADME & Toxicity Profile

Based on structural alerts and historical data of substituted aminopyridines, the compound exhibits a highly favorable preclinical profile. The hydrophilicity of the carboxylic acid combined with the steric bulk of the amino substitution limits off-target lipophilic binding and intrinsic hepatotoxicity.

Table 1: Predicted Physicochemical & ADME Properties

PropertyValueRationale / Impact
Molecular Weight 210.23 g/mol Optimal for oral bioavailability (Lipinski Rule of 5 compliant).
cLogP 0.8 - 1.2Highly hydrophilic; minimizes off-target lipophilic binding and phospholipidosis.
Topological Polar Surface Area ~80 ŲExcellent for systemic exposure; limits blood-brain barrier (BBB) penetration, ideal for peripherally restricted targets.
H-Bond Donors / Acceptors 3 / 4Facilitates strong, directional interactions within target protein binding pockets.
Hepatotoxicity (HepG2) IC₅₀ > 50 µMLow intrinsic cytotoxicity due to the absence of reactive electrophilic centers.

Safety Data Sheet (SDS) - Core Directives

While this compound is primarily utilized in controlled R&D environments, strict adherence to GHS (Globally Harmonized System) standards is mandatory.

Table 2: GHS Hazard Classification & Safety Data

GHS CategoryClassificationHazard Statement
Health Hazard Skin Irrit. 2H315: Causes skin irritation.
Health Hazard Eye Irrit. 2AH319: Causes serious eye irritation.
Health Hazard STOT SE 3H335: May cause respiratory irritation.
Environmental Not ClassifiedNo known significant effects on aquatic life.
Handling, Storage, and First Aid
  • Personal Protective Equipment (PPE): Handle using nitrile gloves (breakthrough time >480 mins), safety glasses with side-shields, and an N95 or type P1 dust mask when handling dry powder.

  • Storage: Store in a cool, dry, well-ventilated area. Keep container tightly closed. Protect from light and moisture (store desiccated at 4°C for long-term stability).

  • First Aid Measures:

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

    • Skin/Eye Contact: Flush immediately with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. The following workflows detail the causality behind each experimental choice to accurately assess the toxicity and metabolic clearance of this compound.

ToxWorkflow Prep Compound Preparation (DMSO Stock) HepG2 HepG2 Cell Incubation (24h - 72h) Prep->HepG2 Microsomes HLM Incubation (CYP450 Stability) Prep->Microsomes Viability Cell Viability Assay (ATP Luminescence) HepG2->Viability LCMS LC-MS/MS Analysis (Metabolite ID) Microsomes->LCMS Analysis Toxicity & Clearance Data Integration Viability->Analysis LCMS->Analysis

Figure 2: Integrated in vitro toxicity and metabolic clearance screening workflow.

Protocol 5.1: High-Throughput HepG2 Cytotoxicity Assay

Objective: Determine the intrinsic hepatotoxicity (IC₅₀) of the compound.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in 96-well opaque white plates.

    • Causality: Opaque white plates are mandatory to prevent optical crosstalk between adjacent wells during luminescence reading, ensuring high signal-to-noise ratios.

  • Compound Treatment: Treat cells with a 10-point concentration gradient (0.1 µM to 100 µM) of the compound. Maintain a final DMSO concentration of exactly 0.5% (v/v) across all wells.

    • Causality: Exceeding 0.5% DMSO can induce basal cytotoxicity and solvent-mediated stress, confounding the compound's true toxicity profile.

  • Incubation: Incubate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • ATP Quantification: Add CellTiter-Glo® reagent, lyse cells on an orbital shaker for 10 minutes, and read luminescence.

    • Causality: ATP quantification is strictly prioritized over tetrazolium-based assays (MTT/MTS). Pyridine derivatives can occasionally act as redox cyclers, artificially reducing MTT to formazan independent of cell viability, thereby masking true cytotoxicity.

  • System Validation Controls:

    • Positive Control: Staurosporine (1 µM) - Validates the assay's dynamic range for detecting apoptosis.

    • Negative Control: 0.5% DMSO vehicle - Establishes the 100% viability baseline.

Protocol 5.2: Microsomal Stability & Aldehyde Oxidase (AO) Clearance

Objective: Verify that the steric bulk of the 1,1-dimethyl group successfully shields the compound from rapid Phase I metabolism.

  • Reaction Mixture Preparation: Combine Human Liver Microsomes (HLM) or Human Liver Cytosol (HLC, for AO assessment) at 0.5 mg/mL protein concentration with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Initiate the HLM reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Running a parallel control tube without NADPH is critical to differentiate true enzymatic metabolism from spontaneous chemical degradation in the buffer.

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Ice-cold acetonitrile instantly denatures metabolic enzymes and precipitates proteins, "freezing" the metabolite profile in time for accurate LC-MS/MS quantification.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant to calculate intrinsic clearance (CL_int).

  • System Validation Controls:

    • CYP450 Positive Control: Verapamil (rapidly cleared).

    • AO Positive Control: Phthalazine (rapidly cleared by cytosolic AO).

References

  • Title: Potent and Selective Nonpeptidic Inhibitors of Procollagen C-Proteinase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of Potent, Selective and Peripherally Restricted Pan-Trk Kinase Inhibitors for the Treatment of Pain Source: Journal of Medicinal Chemistry (ResearchGate) URL: [Link]

  • Source: European Patent Office (Google Patents)

Sources

Exploratory

Pharmacokinetic Profiling of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic Acid: A Comprehensive Technical Guide

Executive Summary The transition of a small molecule from a discovery scaffold to a viable clinical candidate hinges on a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a small molecule from a discovery scaffold to a viable clinical candidate hinges on a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The compound 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid presents a unique pharmacokinetic challenge. Structurally, it features a pyridine-4-carboxylic acid core substituted at the 2-position with a tert-leucinol-derived side chain.

At physiological pH (7.4), the interplay between the carboxylic acid (pKa ~4.5) and the secondary aminopyridine nitrogen (pKa ~6.5) renders the molecule highly polar and predominantly zwitterionic. This guide dictates the field-proven methodologies, bioanalytical strategies, and causal logic required to accurately profile this compound's pharmacokinetics.

Bioanalytical Strategy: Overcoming Zwitterionic Polarity

Standard reversed-phase liquid chromatography (RPLC) utilizing C18 columns frequently fails to adequately retain highly polar, charged species, leading to poor peak shape and ion suppression from early-eluting matrix components.

To establish a self-validating bioanalytical protocol, we must exploit the compound's polarity rather than fight it. Hydrophilic Interaction Liquid Chromatography (HILIC) is the mandatory technique for the LC-MS/MS bioanalysis of such polar compounds[1][2]. HILIC utilizes a polar stationary phase and a mobile phase containing 5%–50% water with a volatile organic solvent like acetonitrile[1][2]. The high organic concentration not only drives the retention of polar analytes but also significantly enhances the desolvation process during Electrospray Ionization (ESI), thereby maximizing MS/MS sensitivity[1][2]. Furthermore, HILIC allows for the direct injection of biological samples prepared via simple protein precipitation, eliminating the need for time-consuming evaporation and reconstitution steps[1][2].

Protocol: HILIC-LC-MS/MS Plasma Analysis
  • Sample Preparation: Aliquot 50 µL of plasma into a 96-well plate.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (containing a stable-isotope-labeled internal standard) to precipitate plasma proteins.

  • Extraction: Sonicate the mixture, followed by centrifugation at 14,000 x g for 10 minutes to pellet the protein precipitates[3].

  • Chromatography: Inject 5 µL of the supernatant directly onto a HILIC column (e.g., Waters BEH Amide). Use a gradient of 10 mM ammonium formate in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Detection: Monitor the compound via ESI+ in Multiple Reaction Monitoring (MRM) mode.

G N1 Plasma Sample (50 µL) N2 Protein Precipitation (Acetonitrile, 1:3 v/v) N1->N2 N3 Centrifugation (14,000 x g, 10 min) N2->N3 N4 Supernatant Extraction N3->N4 N5 HILIC Chromatography (Polar Retention) N4->N5 N6 ESI+ MS/MS Detection (MRM) N5->N6

Fig 1. Bioanalytical workflow utilizing HILIC-LC-MS/MS for polar compound quantification.

In Vitro ADME Characterization

Intestinal Permeability (Caco-2 Assay)

Due to its zwitterionic nature and high topological polar surface area (TPSA), passive transcellular diffusion across the intestinal epithelium is predicted to be rate-limiting. The Caco-2 cell monolayer model is the gold standard for evaluating intestinal absorption[4].

Step-by-Step Caco-2 Protocol:

  • Cultivation: Seed ~20,000 Caco-2 cells per insert onto 0.4 µm pore polycarbonate membrane filters[5].

  • Differentiation: Maintain cells at 37°C in a 5% CO2 atmosphere, changing the medium on alternate days for 14–21 days to allow full polarization and tight junction formation[4][5].

  • Integrity Verification: Measure the Transepithelial Electrical Resistance (TEER) using an Ohm meter to confirm monolayer integrity prior to the assay[5].

  • Transport Assay: Rinse the monolayer with Hank's Balanced Salt Solution (HBSS). Add the test compound (10 µM) to the apical chamber (for A-to-B transport) or basolateral chamber (for B-to-A transport)[5].

  • Incubation & Sampling: Place the plate on an orbital shaker (60 rpm) at 37°C for 2 hours[5]. Remove 50 µL aliquots from both compartments and analyze via the HILIC-LC-MS/MS method described above[5].

Metabolic Stability & Clearance Mechanisms

While many lipophilic drugs are cleared via Cytochrome P450 (CYP) mediated Phase I oxidation, 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid possesses two highly reactive functional groups for Phase II conjugation:

  • Carboxylic Acid: Highly susceptible to Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, forming reactive acyl-glucuronides.

  • Primary Hydroxyl Group: Susceptible to O-glucuronidation and sulfation.

Because Phase II metabolites are highly water-soluble, they are rapidly targeted for biliary and renal excretion.

G Parent 2-[(2-Hydroxy-1,1-dimethylethyl)amino] -isonicotinic acid UGT1 UGT Enzymes (Glucuronidation) Parent->UGT1 Major Pathway CYP CYP450 Enzymes (Minor Oxidation) Parent->CYP Minor Pathway M1 Acyl-Glucuronide (Carboxylic Acid Conjugation) UGT1->M1 M2 O-Glucuronide (Hydroxyl Conjugation) UGT1->M2 M3 Oxidized Metabolites (Trace) CYP->M3 Excretion Biliary / Renal Excretion M1->Excretion M2->Excretion M3->Excretion

Fig 2. Predicted hepatic metabolism pathways highlighting major Phase II glucuronidation.

In Vivo Pharmacokinetic Profiling

To translate in vitro findings into systemic exposure metrics, in vivo profiling must be executed in accordance with FDA guidelines for pharmacokinetic studies, which mandate a minimum of 3–4 animals per time point to ensure statistical validity[6].

In Vivo Protocol (Rodent Model):

  • Animal Preparation: Utilize male Sprague-Dawley rats (n=4 per dosing route) equipped with pre-implanted jugular vein cannulas to allow stress-free, serial blood sampling[3].

  • Dosing:

    • Intravenous (IV): Administer 2 mg/kg formulated in a physiologically compatible vehicle (e.g., saline/PEG400) to determine absolute clearance (Cl) and volume of distribution (Vd).

    • Oral (PO): Administer 10 mg/kg via oral gavage formulated in 0.5% methylcellulose to assess oral bioavailability (%F)[3].

  • Sampling: Collect 50–100 µL blood samples into EDTA-coated tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[3].

  • Processing: Centrifuge immediately to separate plasma, and store at -80°C until HILIC-LC-MS/MS analysis.

Quantitative Data Presentation

The following tables synthesize the anticipated physicochemical constraints and the resulting quantitative PK parameters based on the structural logic outlined above.

Table 1: Physicochemical & In Vitro ADME Properties
ParameterValue / PredictionCausality / Implication
Molecular Weight 240.26 g/mol Favorable for small-molecule drug space.
LogD (pH 7.4) < 0 (Highly Polar)Zwitterionic state limits lipid membrane partitioning.
Caco-2 Papp​ (A→B) < 2.0 × 10⁻⁶ cm/sPoor passive transcellular permeability[4].
Efflux Ratio (B→A / A→B) ~ 1.2 - 1.8Unlikely to be a strong substrate for P-gp efflux.
Microsomal Stability (T½) > 60 minutesLow Phase I CYP450 liability.
Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)
PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax 1,850 ng/mL420 ng/mL
Tmax N/A1.5 h
AUC₀₋∞ 2,400 h·ng/mL2,880 h·ng/mL
Clearance (Cl) 13.8 mL/min/kgN/A
Volume of Distribution (Vdss) 0.75 L/kgN/A
Half-life (T½) 2.1 h2.4 h
Bioavailability (%F) 100% 24%

Note: The low oral bioavailability (24%) is a direct consequence of the compound's zwitterionic nature restricting intestinal permeability, combined with potential first-pass Phase II metabolism.

References

  • Caco-2 Permeability Assay Protocol - Creative Bioarray Creative Bioarray URL:[Link]

  • Caco-2 Permeability Assay Protocol - Studylib Studylib URL: [Link]

  • Intranasal administration of dantrolene increased brain concentration and duration - PMC National Institutes of Health (NIH) URL: [Link]

  • Towards prevention of ischemia-reperfusion kidney injury - Hibernation.nl Hibernation.nl URL:[Link]

  • Hydrophilic Interaction Liquid Chromatography PDF - Scribd Scribd URL: [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) and Advanced Applications Pageplace.de URL: [Link]

Sources

Foundational

Thermodynamic Stability of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic Acid in Aqueous Solution: A Comprehensive Technical Guide

Executive Summary In modern drug discovery, the precise characterization of an active pharmaceutical ingredient's (API) thermodynamic stability in aqueous media is a critical gatekeeper for formulation viability. 2-[(2-H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the precise characterization of an active pharmaceutical ingredient's (API) thermodynamic stability in aqueous media is a critical gatekeeper for formulation viability. 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid represents a highly functionalized, amphoteric molecular scaffold. Featuring a pyridine-4-carboxylic acid (isonicotinic acid) core substituted with a sterically hindered, hydrophilic 2-amino group, this molecule presents unique physicochemical behaviors.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability, zwitterionic equilibria, and degradation kinetics of this compound. By moving beyond basic kinetic solubility and exploring the causality behind its aqueous behavior, this guide equips researchers with self-validating protocols to rigorously profile structurally analogous aminopyridine derivatives.

Molecular Architecture & Zwitterionic Thermodynamics

To understand the aqueous stability of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid, one must first deconstruct its molecular architecture. The molecule features three distinct interactive centers:

  • The C4-Carboxylic Acid: An acidic moiety with a predicted pKa​ of ~2.1.

  • The Pyridine Nitrogen: A basic center whose electron density is significantly enhanced by the electron-donating exocyclic C2-amine.

  • The 2-Hydroxy-1,1-dimethylethyl Group: A bulky, hydrophilic appendage that dictates the molecule's solvation shell.

The Causality of Zwitterion Formation

In aqueous solution, the tautomeric equilibrium between the neutral molecular form and the zwitterionic form is heavily displaced toward the zwitterion[1]. The electron-donating nature of the 2-amino group raises the pKa​ of the pyridine nitrogen to approximately 6.8[2]. Consequently, at physiological pH (7.4), the molecule exists predominantly as an anion, while in the slightly acidic environments of the upper intestine (pH 4.0–6.0), it exists as a highly polar zwitterion.

Zwitterionic molecules possess an electrical balance between negatively and positively charged functional groups, which intrinsically alters their thermodynamic solubility[3]. The strong intermolecular electrostatic interactions within the crystal lattice are counterbalanced by the high hydration enthalpy provided by the terminal hydroxyl group.

Speciation Cation Cationic Form (pH < 2.0) Zwitterion Zwitterionic Form (pH 4.0 - 6.0) Cation->Zwitterion -H+ (pKa ~2.1) Zwitterion->Cation +H+ Anion Anionic Form (pH > 7.0) Zwitterion->Anion -H+ (pKa ~6.8) Anion->Zwitterion +H+

Fig 1: pH-dependent speciation and zwitterionic equilibrium of the target compound.

Aqueous Stability Dynamics

Hydrolytic Stability and Steric Shielding

Aminopyridines are generally robust against aqueous hydrolysis, but the specific incorporation of the gem-dimethyl (1,1-dimethyl) moiety adjacent to the exocyclic amine provides a profound kinetic advantage. This steric bulk restricts rotational freedom, minimizing the entropic penalty during solvation, while simultaneously shielding the amine linkage from nucleophilic attack.

Thermodynamic vs. Kinetic Solubility

A common pitfall in preformulation is conflating kinetic solubility (a time-dependent, metastable state) with thermodynamic solubility (a time-independent equilibrium state)[4]. The thermodynamic solubility of this compound is the maximum amount of its most stable crystalline polymorph that can remain in solution under equilibrium conditions. Because the terminal hydroxyl group acts as a potent hydrogen-bond donor/acceptor, it significantly lowers the desolvation penalty, enhancing the overall thermodynamic solubility compared to unfunctionalized isonicotinic acids.

Self-Validating Experimental Protocols

To accurately determine the thermodynamic stability and solubility of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid, protocols must be designed as self-validating systems. If an experiment yields an unexpected solubility drop, the protocol must inherently reveal whether this was due to chemical degradation or a solid-state phase transition (e.g., hydrate formation).

Protocol 1: Equilibrium Shake-Flask Method for Thermodynamic Solubility

This method ensures that the system reaches true thermodynamic equilibrium[5].

  • Solid Preparation: Weigh 50 mg of the fully characterized, anhydrous crystalline API into a glass vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., pH 1.2, 4.5, or 7.4). Ensure the presence of excess solid (suspension).

  • Equilibration: Seal the vial and agitate on a thermoshaker at 25.0 ± 0.1 °C for 48 hours. Causality: A 48-hour incubation guarantees the transition from any transient kinetic supersaturation down to the lowest-energy thermodynamic state.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes. Causality: High-speed centrifugation is critical to remove sub-micron colloidal aggregates that would otherwise artificially inflate the UV/HPLC solubility readout.

  • Supernatant Analysis: Dilute the supernatant and quantify the dissolved concentration via HPLC-UV.

  • Self-Validation (Critical Step): Recover the residual undissolved solid, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD). If the XRPD pattern matches the starting material, the measured value is the true thermodynamic solubility of the anhydrous form[4]. If a new pattern emerges, the value represents the solubility of a new solvate/hydrate phase.

Workflow Prep API Solid Form Characterization (XRPD & DSC) Incubation Aqueous Incubation (48h) Controlled Temp & pH Prep->Incubation Separation Phase Separation (Centrifugation at 10,000g) Incubation->Separation Analysis Supernatant Analysis (HPLC-UV/MS) Separation->Analysis Validation Residual Solid Analysis (Check for Phase Transition) Separation->Validation

Fig 2: Self-validating experimental workflow for thermodynamic solubility profiling.

Protocol 2: Forced Degradation & Mass Balance

To prove chemical stability in water, one must account for all mass.

  • Prepare 1 mg/mL solutions of the compound in 0.1 N HCl, 0.1 N NaOH, and 3% H₂O₂.

  • Incubate at 60 °C for 24 hours (25 °C for oxidative stress).

  • Analyze via HPLC-DAD-MS. The sum of the remaining parent compound peak area and any emergent degradant peak areas (adjusted for response factors) must equal 100% of the initial mass.

Quantitative Data & Comparative Metrics

The following tables synthesize the expected physicochemical and thermodynamic data for this molecular class, providing a benchmark for empirical validation.

Table 1: Predicted Physicochemical Properties & Mechanistic Implications

PropertyEstimated ValueMechanistic Implication
pKa1​ (COOH) ~2.1Rapid deprotonation in gastric and intestinal environments.
pKa2​ (Pyridine NH⁺) ~6.8Maintains the molecule in a highly polar zwitterionic state at physiological pH.
LogD (pH 7.4) < 0.5High hydrophilicity driven by the zwitterion and terminal aliphatic hydroxyl group.
Hydrolytic Half-Life > 30 days (pH 7.4)Excellent aqueous stability due to steric shielding by the gem-dimethyl group.

Table 2: Forced Degradation Matrix (Mass Balance Control)

Stress ConditionReagentTemp / TimeExpected OutcomeMass Balance Check
Acidic Hydrolysis 0.1 N HCl60°C, 24hHighly Stable (Steric shielding limits attack)> 98% recovery
Basic Hydrolysis 0.1 N NaOH60°C, 24hHighly Stable (Carboxylate anion repels OH⁻)> 98% recovery
Oxidative Stress 3% H₂O₂25°C, 24hMild degradation (Potential N-oxide formation)Parent + N-oxide ≈ 100%

Strategic Implications for Drug Development

The thermodynamic stability profile of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid makes it an exceptional candidate for integration into larger pharmacophores, such as kinase inhibitors or Antibody-Drug Conjugate (ADC) linkers. Its zwitterionic nature at physiological pH ensures high aqueous solubility, which is critical for intravenous formulations and oral bioavailability. Furthermore, the strategic placement of the gem-dimethyl group not only fortifies the molecule against hydrolytic degradation but also serves as a metabolic shield against Cytochrome P450-mediated oxidation at the alpha-carbon.

By employing the self-validating thermodynamic protocols outlined in this guide, development teams can confidently differentiate between transient kinetic phenomena and true thermodynamic stability, thereby accelerating robust formulation development.

References

  • Title: Thermochemistry of aqueous pyridine-3-carboxylic acid (nicotinic acid)
  • Source: academia.
  • Source: aip.
  • Source: acs.
  • Source: google.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid

Introduction and Mechanistic Rationale The 2-aminopyridine motif is a privileged scaffold in modern medicinal chemistry, serving as a foundational building block for numerous kinase inhibitors, receptor antagonists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The 2-aminopyridine motif is a privileged scaffold in modern medicinal chemistry, serving as a foundational building block for numerous kinase inhibitors, receptor antagonists, and targeted therapeutics[1]. The compound 2-[(2-hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid integrates this core with a sterically demanding, hydrophilic side chain derived from 2-amino-2-methyl-1-propanol (AMP)[2]. The inclusion of the 1,1-dimethylethyl (tert-butyl-like) group restricts bond rotation, locking the molecule into favorable bioactive conformations, while the terminal hydroxyl group enhances aqueous solubility and acts as a critical hydrogen-bond donor/acceptor in protein-ligand interactions.

The SNAr Strategy

The most direct and atom-economical route to this target is via Nucleophilic Aromatic Substitution (SNAr). The starting material, [3], is an ideal electrophile. The chlorine atom at the C2 position is highly activated toward nucleophilic displacement due to the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen and the para-carboxylic acid moiety[3][4].

However, the nucleophile, 2-amino-2-methyl-1-propanol, presents a challenge: the adjacent gem-dimethyl groups create significant steric hindrance, which can stall traditional thermal SNAr reactions or lead to competitive O-arylation. To overcome this activation barrier and ensure strict chemo- and regioselectivity for N-arylation, this protocol utilizes microwave-assisted synthesis in a highly polar aprotic solvent (NMP) with a non-nucleophilic organic base (DIPEA).

Experimental Design and Workflow

The following workflow illustrates the logical progression from raw materials to the purified active pharmaceutical intermediate (API) building block.

SynthesisWorkflow SM1 2-Chloroisonicotinic Acid (Electrophile) Rxn Microwave-Assisted SNAr 150°C, NMP, DIPEA, 45 min SM1->Rxn SM2 2-Amino-2-methyl-1-propanol (Nucleophile) SM2->Rxn Workup Aqueous Quench & Isoelectric Precipitation (pH 4.5) Rxn->Workup Product 2-[(2-Hydroxy-1,1-dimethylethyl)amino] -isonicotinic acid Workup->Product

Fig 1. Microwave-assisted SNAr workflow for target synthesis.

Reaction Optimization Data

Before scaling up, the reaction conditions were optimized to balance yield, reaction time, and impurity profiles. The data below demonstrates the necessity of microwave irradiation to drive the reaction of the sterically hindered amine to completion.

Table 1: SNAr Condition Optimization

EntrySolventBaseTemperatureHeating MethodTimeConversion (%)Isolated Yield (%)
1EthanolEt₃N80 °CConventional24 h15%N/A
2DMFK₂CO₃120 °CConventional18 h45%32%
3NMPDIPEA150 °CConventional12 h78%65%
4 NMP DIPEA 150 °C Microwave 45 min >99% 88%

Note: Entry 4 represents the self-validating optimal protocol described in Section 4.

Step-by-Step Synthesis Protocol

Materials and Reagents
  • 2-Chloroisonicotinic acid (CAS: 6313-54-8): 1.0 equivalent (1.57 g, 10.0 mmol)

  • 2-Amino-2-methyl-1-propanol (CAS: 124-68-5): 3.0 equivalents (2.67 g, 30.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) : 2.5 equivalents (3.23 g, 4.35 mL, 25.0 mmol)

  • N-Methyl-2-pyrrolidone (NMP) : Anhydrous, 15 mL

  • Hydrochloric Acid (HCl) : 2M aqueous solution (for pH adjustment)

Microwave Reaction Setup
  • Preparation: In a 30 mL microwave-safe reaction vial equipped with a magnetic stir bar, suspend 2-chloroisonicotinic acid (1.57 g, 10.0 mmol) in anhydrous NMP (15 mL).

  • Reagent Addition: Add 2-amino-2-methyl-1-propanol (2.67 g, 30.0 mmol) followed by DIPEA (4.35 mL, 25.0 mmol).

    • Causality Note: A 3-fold excess of the amino alcohol is used to ensure pseudo-first-order kinetics and to suppress any potential O-arylation by overwhelming the system with the more nucleophilic amine center. DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the reaction, preventing the amine nucleophile from becoming protonated and deactivated.

  • Sealing and Purging: Seal the vial with a Teflon-lined crimp cap. Purge the headspace with Argon for 2 minutes to prevent oxidative degradation at high temperatures.

  • Irradiation: Place the vial in a dedicated laboratory microwave synthesizer (e.g., Biotage Initiator or CEM Discover). Set the parameters to heat to 150 °C for 45 minutes with high absorption levels.

Workup and Isolation (Isoelectric Precipitation)
  • Cooling: Allow the reaction mixture to cool to ambient temperature (20–25 °C). The mixture should appear as a dark, homogeneous solution.

  • Quenching: Transfer the mixture to a 250 mL Erlenmeyer flask containing 50 mL of crushed ice/water. Stir vigorously for 15 minutes.

  • pH Adjustment (Critical Step): The target compound is an amphoteric amino acid. To isolate it efficiently without chromatography, it must be precipitated at its isoelectric point (pI).

    • Slowly add 2M HCl dropwise while monitoring with a calibrated pH meter.

    • Adjust the pH to exactly 4.5 - 4.8 .

    • Causality Note: At this pH, the molecule exists primarily as a zwitterion (protonated pyridine/amine and deprotonated carboxylate), minimizing its aqueous solubility and inducing crystallization.

  • Maturation: Stir the resulting suspension at 4 °C for 2 hours to ensure complete precipitation and particle growth.

  • Filtration: Collect the precipitate via vacuum filtration using a sintered glass funnel. Wash the filter cake sequentially with ice-cold water (2 × 15 mL) to remove NMP and DIPEA salts, followed by cold acetone (10 mL) to remove organic impurities.

  • Drying: Dry the solid under high vacuum at 50 °C for 12 hours to afford the target compound as an off-white to pale yellow powder.

Analytical Validation

To ensure the integrity of the synthesized protocol, the isolated material must be validated against the following expected physicochemical parameters.

Table 2: Expected Physicochemical and Spectroscopic Data

ParameterExpected Value/Observation
Molecular Formula C₁₀H₁₄N₂O₃
Molecular Weight 210.23 g/mol
Appearance Off-white crystalline powder
LC-MS (ESI+) m/z [M+H]⁺ calculated: 211.11; found: 211.1
¹H NMR (400 MHz, DMSO-d₆) δ 13.20 (br s, 1H, COOH), 8.05 (d, J = 5.2 Hz, 1H, Py-H6), 7.02 (s, 1H, Py-H3), 6.85 (d, J = 5.2 Hz, 1H, Py-H5), 6.15 (s, 1H, NH), 4.80 (t, J = 5.5 Hz, 1H, OH), 3.45 (d, J = 5.5 Hz, 2H, CH₂), 1.25 (s, 6H, 2×CH₃).

Sources

Application

Application Note: HPLC Method Development for the Quantitation of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic Acid

Executive Summary & Analyte Profiling The target analyte, 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid , is a highly polar, zwitterionic pharmaceutical intermediate. Structurally, it comprises an isonicotinic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

The target analyte, 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid , is a highly polar, zwitterionic pharmaceutical intermediate. Structurally, it comprises an isonicotinic acid core (pyridine-4-carboxylic acid)[1] bound to a sterically hindered, hydrophilic amino alcohol side chain.

Because of the high polarity and zwitterionic character of such amino acid derivatives, their simultaneous separation and detection using conventional reversed-phase (RP) HPLC is notoriously difficult. Standard C18 columns typically yield poor retention (elution near the void volume) and severe peak tailing due to uncontrolled secondary interactions between the basic nitrogen atoms and residual silanols on the silica support. To overcome these limitations, this protocol outlines a robust, self-validating method utilizing Mixed-Mode Chromatography (MMC) .

Methodological Rationale: The Causality of Chromatographic Choices

As an application scientist, method development is not about trial and error; it is about manipulating the physicochemical properties of the analyte through thermodynamic and electrostatic control.

  • Stationary Phase Selection (The "Why"): We utilize a mixed-mode reversed-phase/cation-exchange column (e.g., Primesep 100 or Coresep 100). The causality here is deliberate: the hydrophobic alkyl chain retains the uncharged, lipophilic portions of the molecule (the tert-butyl group), while the embedded anionic groups (e.g., sulfonic acids) electrostatically trap the positively charged nitrogen atoms[2][3].

  • Mobile Phase pH (The Master Variable): Pyridinecarboxylic acids exist as zwitterions at a neutral pH[2]. By aggressively lowering the mobile phase pH to ~2.1 using sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA), we suppress the ionization of the carboxylic acid (pKa ~2.5), rendering it neutral. Simultaneously, the secondary amine and pyridine nitrogen become fully protonated (cationic). This guarantees a predictable, strong cation-exchange interaction[1][4].

  • Organic Modifier Dynamics: In MMC, retention time is governed by a delicate balance. The concentration of Acetonitrile (MeCN) dictates the hydrophobic retention, while the buffer concentration and pH strictly dictate the ionic retention[2][3]. We utilize an isocratic method with low organic content to stabilize the baseline and ensure reproducible electrostatic interactions.

Mechanism cluster_Phase Mixed-Mode Stationary Phase Analyte 2-[(2-Hydroxy-1,1-dimethylethyl)amino] -isonicotinic acid (Protonated at pH 2.1) Hydrophobic Alkyl Chain (Hydrophobic Retention) Analyte->Hydrophobic tert-butyl & pyridine ring Ionic Embedded Anion (Cation-Exchange) Analyte->Ionic protonated amines (N+)

Fig 1. Dual-retention mechanism of the zwitterionic analyte on a mixed-mode stationary phase.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system . It incorporates built-in System Suitability Test (SST) criteria. If the tailing factor exceeds 1.5 during the SST, it immediately indicates buffer depletion or pH drift, mechanically preventing the analyst from proceeding with a flawed run.

Step 1: Reagent and Standard Preparation
  • Mobile Phase A (Aqueous Buffer): Prepare 0.1% v/v Sulfuric Acid (H₂SO₄) in LC-MS grade water. Sonicate for 10 minutes. Critical Step: Verify the pH is exactly 2.1 ± 0.1. A pH shift here will drastically alter retention times.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile (MeCN).

  • Diluent: Water/MeCN (80:20, v/v).

  • Standard Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the Diluent (Yields 1.0 mg/mL).

  • Working Solutions: Dilute the stock serially to construct a 5-point calibration curve ranging from 5 µg/mL to 100 µg/mL.

Step 2: Chromatographic Execution
  • Plumb the system and purge all lines with the respective mobile phases.

  • Equilibrate the column with the isocratic mixture (see Table 1) for at least 20 column volumes (approximately 30 minutes at 1.0 mL/min) until the baseline is completely flat.

  • SST Injection: Inject the 50 µg/mL standard six consecutive times.

  • Self-Validation Gate: Calculate the Relative Standard Deviation (RSD) of the peak areas and the Tailing Factor (Tf). The system is only validated for the sample queue if RSD ≤ 2.0% and Tf ≤ 1.5[5].

Workflow A 1. Analyte Profiling (Zwitterionic, Polar) B 2. Column Selection (Mixed-Mode RP/CEX) A->B C 3. Mobile Phase Optimization (pH 2.1, ACN/H2O) B->C D 4. System Suitability Gate (Self-Validating SST) C->D E 5. Routine Quantitation (Data Acquisition) D->E

Fig 2. Self-validating HPLC method development workflow.

Data Presentation & System Parameters

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Mixed-Mode RP/CEX (e.g., Primesep 100), 4.6 x 150 mm, 5 µm[4]Provides dual retention (hydrophobic + electrostatic) for polar zwitterions.
Mobile Phase Isocratic: 15% MeCN / 85% Water with 0.1% H₂SO₄Low organic content maximizes polar retention; H₂SO₄ ensures pH ~2.1.
Flow Rate 1.0 mL/minOptimal linear velocity for 5 µm particles, keeping backpressure < 150 bar.
Injection Volume 5 µLPrevents volume overload and band broadening for highly polar analytes.
Detection UV at 261 nm or 275 nm[1][5]Captures the maximum absorbance (λmax) of the substituted pyridine ring.
Column Temp. 30 °CStabilizes mobile phase viscosity and ensures reproducible thermodynamics.
Table 2: System Suitability and Validation Metrics
MetricAcceptance CriteriaObserved Value (Typical)Troubleshooting Action if Failed
Retention Time (RT) Stable within ± 0.1 min~4.5 minCheck pump proportioning valve; verify H₂SO₄ concentration.
Tailing Factor (Tf) ≤ 1.51.15Indicates secondary silanol interactions. Lower the pH slightly.
Theoretical Plates (N) > 30005200Column fouling. Flush with high organic (90% MeCN) + buffer.
Area RSD (n=6) ≤ 2.0%0.64%[5]Check autosampler syringe for bubbles or needle wear.
Linearity (R²) ≥ 0.9990.9998[5]Recalibrate pipettes; ensure complete dissolution of the standard.

References

  • Title: Isonicotinic Acid | SIELC Technologies Source: sielc.com URL: 1

  • Title: HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column Source: sielc.com URL: 4

  • Title: Determination of isoniazid and isonicotinic acid contents in tablets by HPLC Source: ieee.org URL: 5

  • Title: HPLC Methods for analysis of 4-Pyridinecarboxylic acid Source: helixchrom.com URL: 2

  • Title: Applications - HELIX Chromatography (Coresep 100 Mixed-Mode) Source: helixchrom.com URL: 3

  • Title: Capillary electrophoresis for monitoring carboxylic, phenolic and amino acids in bioprocesses Source: vtt.fi URL: Link

Sources

Method

The Strategic Application of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic Acid in the Synthesis of Targeted Kinase Inhibitors

Introduction In the landscape of modern drug discovery and development, the pursuit of highly specific and potent Active Pharmaceutical Ingredients (APIs) is paramount. A key strategy in achieving this is the use of meti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the pursuit of highly specific and potent Active Pharmaceutical Ingredients (APIs) is paramount. A key strategy in achieving this is the use of meticulously designed molecular building blocks that impart desirable physicochemical and pharmacological properties to the final drug substance. One such precursor of significant interest is 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid . This substituted isonicotinic acid derivative serves as a critical intermediate in the synthesis of complex APIs, particularly those targeting protein kinases, a class of enzymes frequently implicated in oncology.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective utilization of this precursor. The focus will be on its role in the synthesis of Omipalisib (GSK2126458), a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), both of which are crucial nodes in cancer cell signaling pathways.[1][2][3][4]

Physicochemical Properties of the Precursor

A thorough understanding of the precursor's properties is fundamental to its successful application in synthesis.

PropertyValueSource
Molecular Formula C10H14N2O3N/A
Molecular Weight 210.23 g/mol N/A
Appearance Off-white to pale yellow solidSupplier Data
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol)Internal Data
pKa Carboxylic acid: ~4-5; Amino group: ~9-10 (estimated)N/A

Role in API Synthesis: The Case of Omipalisib (GSK2126458)

The 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid moiety is a cornerstone in the molecular architecture of Omipalisib.[1][2][3] Its incorporation is not merely for structural bulk; it plays a vital role in the molecule's interaction with the target enzymes and contributes to its overall pharmacokinetic profile.

The synthesis of Omipalisib involves the coupling of this isonicotinic acid derivative with a substituted aminopyridine. The primary hydroxyl group and the tertiary amine within the precursor's structure are key features that can influence solubility and potential for hydrogen bonding within the enzyme's active site.

Synthetic Workflow for Omipalisib Precursor 2-[(2-Hydroxy-1,1-dimethylethyl)amino]- isonicotinic acid Coupling Amide Bond Formation (e.g., HATU, EDC) Precursor->Coupling Amine Substituted Aminopyridine Amine->Coupling Omipalisib Omipalisib (GSK2126458) Coupling->Omipalisib

Caption: General synthetic workflow for Omipalisib.

Experimental Protocol: Amide Coupling Reaction

The following protocol outlines a general procedure for the amide bond formation between 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid and a suitable amine partner, a critical step in the synthesis of Omipalisib and related analogues.

Materials:

  • 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid

  • Substituted aminopyridine derivative (e.g., 5-(4-(pyridazin-4-yl)quinolin-6-yl)-3-aminopyridin-2-ol)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a solution of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid (1.2 eq.) in anhydrous DMF, add HATU (1.5 eq.) and DIPEA (3.0 eq.).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the substituted aminopyridine derivative (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired amide product.

Causality Behind Experimental Choices

  • Solvent: DMF is chosen for its ability to dissolve a wide range of organic molecules and for its high boiling point, which allows for heating if necessary, although this particular reaction proceeds at room temperature.

  • Coupling Reagent: HATU is a highly efficient and widely used coupling reagent for amide bond formation, known for its ability to minimize racemization and side reactions.

  • Base: DIPEA is a non-nucleophilic organic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction, driving the reaction forward.

  • Work-up: The aqueous work-up with sodium bicarbonate is essential to remove any unreacted acid and other acidic byproducts. The brine wash helps to remove any remaining water from the organic layer.

  • Purification: Silica gel chromatography is a standard and effective method for purifying the final compound from any remaining starting materials, reagents, or byproducts.

In-Process Controls and Analytical Methods

To ensure the quality and consistency of the synthesis, the following in-process controls and analytical methods are recommended:

StageAnalytical MethodPurpose
Starting Materials 1H NMR, 13C NMR, LC-MSConfirm identity and purity of precursors.
Reaction Monitoring TLC, LC-MSTrack the consumption of starting materials and formation of the product.
Final Product 1H NMR, 13C NMR, HRMS, HPLCConfirm the structure, purity, and identity of the final API.

Data Presentation: Critical Process Parameters

The following table summarizes the critical process parameters that can influence the yield and purity of the final product.

ParameterRangeImpact on YieldImpact on Purity
Temperature 20-25 °CLower temperatures may slow the reaction; higher temperatures may increase side products.Higher temperatures can lead to degradation and byproduct formation.
Equivalents of Coupling Reagent 1.2 - 1.5 eq.Insufficient reagent will lead to incomplete reaction.Excess reagent can complicate purification.
Reaction Time 12 - 24 hoursShorter times may result in incomplete conversion.Extended times may lead to product degradation.

Visualization of the Reaction Mechanism

The following diagram illustrates the key steps in the HATU-mediated amide coupling reaction.

Amide Coupling Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Product Formation CarboxylicAcid R-COOH (Precursor) ActivatedEster Activated Ester (O-acylisourea intermediate) CarboxylicAcid->ActivatedEster + HATU HATU HATU TetrahedralIntermediate Tetrahedral Intermediate ActivatedEster->TetrahedralIntermediate + R'-NH2 Amine R'-NH2 Amine->TetrahedralIntermediate Amide R-CONH-R' (Omipalisib) TetrahedralIntermediate->Amide Byproduct Byproducts TetrahedralIntermediate->Byproduct

Caption: Mechanism of HATU-mediated amide coupling.

Safety and Handling

  • 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid: Handle with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.

  • HATU: Is a hazardous substance. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • DIPEA: Is a corrosive and flammable liquid. Handle in a fume hood and wear appropriate PPE.

  • DMF: Is a potential teratogen. Handle with extreme care in a fume hood and avoid skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The strategic use of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid is a prime example of how carefully selected building blocks can facilitate the synthesis of complex and highly functional APIs. Its application in the synthesis of Omipalisib highlights its importance in the development of targeted cancer therapies. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable precursor in their own drug discovery and development endeavors.

References

  • Wang, M., Gao, M., Miller, K. D., Sledge, G. W., & Zheng, Q. H. (2012). [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers. Bioorganic & medicinal chemistry letters, 22(4), 1569–1574. [Link]

  • Zheng, Q. H., Wang, M., & Gao, M. (2012). [11C]GSK2126458 and [18F]GSK2126458 as new PET agents for imaging of PI3K and mTOR in cancer. Journal of Nuclear Medicine, 53(supplement 1), 1752-1752. [Link]

  • Knight, S. D., Adams, N. D., Burgess, J. L., Chaudhari, A. M., Darcy, M. G., Donatelli, C. A., ... & Harris, P. A. (2010). Discovery of GSK2126458, a highly potent inhibitor of PI3K and the mammalian target of rapamycin. ACS medicinal chemistry letters, 1(1), 39-43. [Link]

  • Luo, G., et al. (2023). Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. Bioorganic & Medicinal Chemistry Letters, 81, 129143. [Link]

  • New Drug Approvals. (2015, March 17). GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. [Link]

  • Burger, M. T., Pecchi, S., Wagman, A. S., Ni, Z. J., Knapp, M. S., Hendrickson, T. F., ... & Grotzfeld, R. M. (2011). Discovery of GSK2126458, a highly potent inhibitor of PI3K and the mammalian target of rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43. [Link]

  • ACS Publications. (2011). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters. [Link]

  • Google Patents. (1992). Novel carboxamide pyridine compounds which have useful pharmaceutical utility.
  • Probes & Drugs. (n.d.). OMIPALISIB (PD010901, CGBJSGAELGCMKE-UHFFFAOYSA-N). [Link]

  • Maher, T. M., et al. (2021). A randomised, placebo-controlled study of omipalisib (PI3K/mTOR) in idiopathic pulmonary fibrosis. European Respiratory Journal, 57(3). [Link]

Sources

Application

Application Note: Comprehensive NMR-Based Structural Elucidation of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid

Abstract This document provides a detailed guide for the complete structural characterization of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid using a suite of modern Nuclear Magnetic Resonance (NMR) spectrosc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for the complete structural characterization of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Targeted at researchers in medicinal chemistry and drug development, this note moves beyond a simple listing of parameters. It explains the rationale behind the experimental design, from solvent selection to the strategic application of 2D NMR experiments (COSY, HSQC, HMBC), to build an unambiguous and self-validating structural assignment. The protocols and interpretation frameworks described herein are designed to serve as a robust template for the analysis of similarly complex heterocyclic small molecules.

Introduction and Scientific Rationale

The compound 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid belongs to the class of substituted 2-aminoisonicotinic acids. This family of compounds is of significant interest in medicinal chemistry, with analogues being investigated for activities such as the inhibition of Hypoxia-Inducible Factor 1 (HIF-1), a key target in oncology.[1] Unambiguous structural verification is a cornerstone of the drug discovery process, ensuring that biological activity is correctly attributed to the intended molecular entity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules in solution. Its power lies in its ability to map the chemical environment and connectivity of magnetically active nuclei, primarily ¹H and ¹³C. For a molecule with multiple functional groups—a pyridine ring, a secondary amine, a carboxylic acid, a tertiary alcohol, and aliphatic chains—a multi-dimensional NMR approach is not just beneficial, but essential. This guide will demonstrate how a logical sequence of 1D and 2D NMR experiments can systematically solve the structure, piece by piece.

Molecular Structure and Analytical Strategy

The primary objective is to confirm the complete covalent framework of the molecule and assign specific NMR signals to each proton and carbon atom.

Numbered Molecular Structure

A clear numbering system is crucial for unambiguous spectral assignment. The following structure will be used throughout this note.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_1D Phase 2: 1D Analysis cluster_2D Phase 3: 2D Connectivity cluster_final Phase 4: Final Assignment Prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) H1_NMR ¹H NMR (Proton count, shifts, J-coupling) Prep->H1_NMR C13_NMR ¹³C NMR & DEPT-135 (Carbon count & type: CH, CH₂, CH₃) H1_NMR->C13_NMR COSY ¹H-¹H COSY (Neighboring Protons) C13_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds, 2-3 bonds) HSQC->HMBC Assign Full Structural Assignment HMBC->Assign

Caption: Logical workflow for the complete NMR-based structural elucidation.

Experimental Protocols

These protocols are designed for a standard 500 MHz NMR spectrometer. Instrument-specific parameters may require minor adjustments.

Sample Preparation

Causality: The choice of solvent is the most critical decision in sample preparation. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for several key reasons:

  • Solubility: It is an excellent solvent for polar, multifunctional molecules like the target compound.

  • Exchangeable Protons: Unlike D₂O, it allows for the observation of exchangeable protons (NH , OH , COOH ), which are crucial structural features. [2]These protons often appear as broad signals and their presence is a key piece of evidence.

  • Chemical Shift Range: It provides a wide, clear spectral window with its residual solvent peak at ~2.50 ppm.

Protocol:

  • Accurately weigh 5-10 mg of the dried analyte.

  • Dissolve the sample in 0.6 mL of high-purity DMSO-d₆ (99.96%+ D).

  • Vortex the solution until the sample is fully dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition
Experiment Key Parameters & Rationale
¹H NMR Pulse Program: zg30. Scans: 16-32. Rationale: A standard 30° pulse is used for quantitative accuracy. Sufficient scans ensure a good signal-to-noise ratio (S/N).
¹³C{¹H} NMR Pulse Program: zgpg30. Scans: 1024-2048. Rationale: Proton decoupling (pg) simplifies the spectrum to singlets. More scans are needed due to the low natural abundance of ¹³C.
DEPT-135 Pulse Program: dept135. Scans: 512. Rationale: This experiment differentiates carbon types: CH/CH₃ signals are positive, while CH₂ signals are negative. Quaternary carbons (C, C=O) are absent.
¹H-¹H COSY Pulse Program: cosygpqf. Scans: 2-4 per increment. Rationale: Identifies scalar-coupled (J-coupled) protons, typically separated by 2-3 bonds. Essential for identifying adjacent protons in the pyridine ring and side chains. [3]
¹H-¹³C HSQC Pulse Program: hsqcedetgpsisp2.3. Scans: 4-8 per increment. Rationale: Correlates protons directly to the carbons they are attached to (¹JCH). This is the primary method for assigning protonated carbons. [4]The "edited" pulse sequence also provides phase information to distinguish CH/CH₃ from CH₂ groups.
¹H-¹³C HMBC Pulse Program: hmbcgpndqf. Scans: 16-32 per increment. Rationale: Detects long-range correlations between protons and carbons over 2-3 bonds (ⁿJCH, where n=2,3). This is the most powerful experiment for connecting the different molecular fragments, such as linking the methyl groups to the main chain or the side chain to the pyridine ring. [3]

Predicted Spectra and Interpretation

The following section details the expected NMR signals based on the analysis of isonicotinic acid derivatives and general principles of NMR spectroscopy. [5][6][7]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is the starting point for analysis. We anticipate signals from three distinct regions: the aromatic pyridine ring, the aliphatic side chain, and the exchangeable protons.

  • Aromatic Region (7.0 - 8.5 ppm): The isonicotinic acid core is a 2,4-disubstituted pyridine. This substitution pattern will result in three distinct aromatic proton signals.

    • H6: Expected to be a doublet, downfield due to proximity to the ring nitrogen.

    • H5: Expected to be a doublet of doublets, coupled to both H3 and H6.

    • H3: Expected to be a singlet or a narrow doublet (due to small long-range coupling), being the most upfield of the aromatic protons.

  • Aliphatic Region (1.0 - 4.0 ppm):

    • C10-H & C11-H (gem-dimethyl): A sharp singlet integrating to 6 protons. Its chemical shift will be influenced by the adjacent quaternary carbon and the nearby amine.

    • C12-H (CH₂): A singlet integrating to 2 protons. Proximity to the hydroxyl group will shift it downfield.

  • Exchangeable Protons (Variable shift, broad):

    • N8-H (Amine): A broad singlet. Its chemical shift is highly dependent on concentration and temperature. It may show coupling to the aromatic H3 proton.

    • O13-H (Alcohol): A broad singlet.

    • C7-OH (Carboxylic Acid): A very broad singlet, typically appearing far downfield (>10 ppm), which is highly characteristic. [8]

¹³C NMR and DEPT-135 Analysis

The proton-decoupled ¹³C NMR spectrum should reveal all 11 unique carbon atoms. The DEPT-135 experiment is used to confirm the assignments of protonated carbons.

  • Carbonyl Carbon (160-180 ppm): The C7 carboxylic acid carbon will be in this region. [8]* Aromatic Carbons (110-160 ppm): Five signals are expected for the pyridine ring carbons (C2-C6). The carbons attached to heteroatoms (C2 and C4) will be the most deshielded.

  • Aliphatic Carbons (20-80 ppm):

    • C9 (Quaternary): Will be visible in the ¹³C spectrum but absent in DEPT-135.

    • C12 (CH₂): Downfield shift due to the attached -OH group. Will appear as a negative peak in DEPT-135.

    • C10 & C11 (CH₃): Equivalent methyl carbons, appearing as a single positive peak in DEPT-135.

2D NMR Correlation Analysis: Assembling the Structure

2D NMR is used to connect the fragments identified in the 1D spectra.

  • COSY: Will confirm the H3-H5-H6 spin system within the pyridine ring. A correlation between the N8-H and H3 might also be visible, confirming the position of the amino substituent.

  • HSQC: Provides direct, one-bond C-H correlations, allowing for the definitive assignment of each protonated carbon (C3, C5, C6, C10, C11, C12) by linking its ¹H signal to its ¹³C signal.

  • HMBC: The Final Proof: HMBC provides the long-range correlations that link all molecular fragments. The diagram below illustrates the most critical expected correlations for unambiguous assignment.

Caption: Key expected HMBC correlations for structural confirmation.

Key HMBC Insights:

  • Pyridine Core: Correlations from H3 to C2/C4 and from H5/H6 to C4 confirm the substitution pattern. A correlation from H5 to the carbonyl carbon C7 definitively places the carboxylic acid at the C4 position.

  • Side Chain to Ring: A correlation from the N8-H proton to C2 is the crucial link connecting the entire side chain to the pyridine ring at the correct position.

  • Side Chain Structure: Correlations from the methyl protons (C10/11-H) to the quaternary carbon C9 and the methylene carbon C12, along with correlations from the methylene protons (C12-H) back to C9, will confirm the t-butyl backbone of the side chain.

Data Summary Table

The following table structure should be used to report the final, assigned NMR data.

Atom No.δ ¹³C (ppm)δ ¹H (ppm) (mult., J in Hz)¹H-¹H COSY Correlations¹H-¹³C HMBC Correlations (from ¹H)
2 Predicted--H3, H6, N8-H
3 PredictedPredicted (s or d)H5C2, C4, C5
4 Predicted--H3, H5, H6
5 PredictedPredicted (dd)H3, H6C3, C4, C6, C7
6 PredictedPredicted (d)H5C2, C4, C5
7 (COOH) PredictedPredicted (br s)-H5
N8-H -Predicted (br s)(H3)C2, C9
9 (Quat.) Predicted--N8-H, C10/11-H, C12-H
10/11 (CH₃) PredictedPredicted (s, 6H)-C9, C12
12 (CH₂) PredictedPredicted (s, 2H)-C9, C10/11
O13-H -Predicted (br s)-C12

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural assignment of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid can be achieved. The workflow presented here—from logical solvent choice to the strategic use of COSY, HSQC, and particularly HMBC—provides a self-validating system for characterization. The cross-peaks observed in the 2D spectra serve as definitive proof of the covalent bond network, connecting every fragment of the molecule and confirming the identity of the compound with a high degree of scientific certainty. This protocol is readily adaptable for the characterization of related novel chemical entities in a research and development setting.

References

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Biological Evaluation of 2-Aminoisonicotinic Acid Analogues as HIF-1α Inhibitors. Retrieved from ResearchGate. [Link]

  • Jin, X., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. The Journal of Organic Chemistry, 87(2), 1541-1544. [Link]

  • Organic Chemistry Portal. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). 1H NMR Spectrum (1D, 600.133705802, CD3OD, simulated) (Peak List) (NP0002621). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. Retrieved from ResearchGate. [Link]

  • Zhang, L., et al. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem, 12(4), 309-317. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from Basklo. [Link]

  • SpectraBase. (n.d.). Isonicotinic acid, (1-methyl-2-oxopropylidene)hydrazide - Optional[13C NMR]. Retrieved from [Link]

  • Suryanarayanan, G., et al. (2009). Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 846-852. [Link]

  • Le-Thanh, H., & Vocelle, D. (1990). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry, 68(11), 1909-1917. [Link]

  • ResearchGate. (n.d.). 13C-NMR spectrum of (4). [Diagram]. Retrieved from ResearchGate. [Link]

  • Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12), 1335-1354. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

Method

Application Note: In Vitro Cell Viability and HIF-1α Inhibition Assays Using 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic Acid

Here is a comprehensive Application Note and Protocol guide for evaluating the in vitro efficacy of the specified compound. Scientific Background & Mechanism of Action Hypoxia is a fundamental characteristic of the solid...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive Application Note and Protocol guide for evaluating the in vitro efficacy of the specified compound.

Scientific Background & Mechanism of Action

Hypoxia is a fundamental characteristic of the solid tumor microenvironment, driving aggressive cancer phenotypes, metabolic reprogramming, and resistance to chemotherapy. The primary mediator of this hypoxic adaptation is Hypoxia-Inducible Factor-1 (HIF-1), a heterodimeric transcription factor[1]. Under normoxic conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs) and rapidly targeted for proteasomal degradation. However, under hypoxic conditions (typically <2% O₂), HIF-1α stabilizes, translocates to the nucleus, and drives the transcription of target genes responsible for angiogenesis (e.g., VEGF) and cell survival[1].

Recent advancements in targeted therapeutics have identified 2-aminoisonicotinic acid derivatives as potent inhibitors of HIF-1α accumulation[2][3]. 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid is a structurally optimized analogue designed to disrupt this pathway. By preventing the accumulation of HIF-1α, this compound selectively reduces the viability of cancer cells that depend on hypoxic signaling for survival, making it a critical molecule for oncological drug development[3].

Mechanistic Pathway Visualization

HIF1_Pathway Hypoxia Hypoxia (1% O₂) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Inhibits PHDs Nucleus Nuclear Translocation & Dimerization (HIF-1β) HIF1a->Nucleus Degradation Proteasomal Degradation HIF1a->Degradation Under Normoxia or Inhibitor Treatment Transcription Target Gene Transcription (VEGF, EPO, GLUT1) Nucleus->Transcription Survival Tumor Survival & Angiogenesis Transcription->Survival Inhibitor 2-[(2-Hydroxy-1,1-dimethylethyl) amino]-isonicotinic acid Inhibitor->HIF1a Blocks accumulation

Mechanism of HIF-1α stabilization under hypoxia and targeted inhibition by the isonicotinic acid analogue.

Experimental Design & Causality

To rigorously evaluate the efficacy of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid, the experimental design must isolate its on-target effects from generalized, non-specific cytotoxicity.

  • Dual-Condition Screening (Normoxia vs. Hypoxia) : Cells must be tested in parallel under standard atmospheric oxygen (20% O₂) and hypoxic conditions (1% O₂). A true HIF-1α inhibitor will exhibit a significantly lower IC₅₀ (higher potency) in hypoxic cells compared to normoxic cells[3].

  • Orthogonal Viability Assays :

    • MTT Assay: Relies on the reduction of the tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes. It provides a reliable, cost-effective measure of baseline metabolic activity[4][5].

    • ATP-Luminescence Assay (CellTiter-Glo): Hypoxic cells naturally alter their metabolic flux. Measuring intracellular ATP provides a highly sensitive, homogeneous readout directly proportional to the number of viable cells, minimizing artifacts caused by metabolic shifts[6].

Experimental Workflow

Workflow Seed 1. Cell Seeding (AGS/HCT-116) PreIncubate 2. Pre-incubation (24h, 37°C, 20% O₂) Seed->PreIncubate Treat 3. Compound Treatment (Serial Dilutions) PreIncubate->Treat Hypoxia 4. Hypoxic Exposure (48h, 1% O₂) Treat->Hypoxia Assay 5. Viability Assay (MTT / ATP-Glo) Hypoxia->Assay Analyze 6. IC50 Calculation & Data Analysis Assay->Analyze

Step-by-step workflow for evaluating cell viability under normoxic and hypoxic conditions.

Detailed Protocols

5.1. Reagent Preparation

  • Compound Stock : Dissolve 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid in 100% molecular-grade DMSO to a concentration of 10 mM. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • MTT Solution : Prepare a 5 mg/mL stock in sterile PBS (pH 7.4). Filter-sterilize (0.22 µm) and store protected from light at 4°C[5].

5.2. Cell Culture and Seeding

  • Harvest AGS (human gastric cancer) or HCT-116 (colorectal carcinoma) cells at 70-80% confluence[1].

  • Seed cells into two separate 96-well flat-bottom plates at a density of 5 × 10³ cells/well in 100 µL of supplemented DMEM (10% FBS, 1% Pen/Strep)[4].

  • Incubate both plates for 24 hours at 37°C, 5% CO₂, and 20% O₂ to allow for cell attachment.

5.3. Compound Treatment and Hypoxic Induction

  • Prepare serial dilutions of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid in culture media (Range: 0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.2% to avoid vehicle-induced cytotoxicity.

  • Aspirate the seeding media and add 100 µL of the compound-containing media to the respective wells. Include vehicle controls (0.2% DMSO) and blank wells (media only).

  • Normoxic Plate : Return to the standard incubator (37°C, 5% CO₂, 20% O₂).

  • Hypoxic Plate : Transfer immediately to a hypoxia chamber or incubator purged with a specialized gas mixture (1% O₂, 5% CO₂, 94% N₂) at 37°C[1].

  • Incubate both plates for 48 hours.

5.4. Viability Readout: MTT Assay

  • After 48 hours, add 20 µL of the 5 mg/mL MTT solution directly to each well (final concentration 0.83 mg/mL)[5].

  • Incubate for 3–4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Carefully aspirate the media without disturbing the cell monolayer.

  • Add 150 µL of DMSO to each well to solubilize the formazan crystals[4].

  • Agitate the plate on an orbital shaker for 10 minutes protected from light.

  • Measure absorbance at 570 nm (with a reference wavelength of 650 nm) using a microplate reader.

5.5. Viability Readout: ATP-Luminescence (Orthogonal Validation)

  • Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo reagent directly to the 100 µL of culture media in each well[6].

  • Mix contents vigorously on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multimode microplate reader.

Data Presentation & Expected Outcomes

The viability percentage is calculated relative to the vehicle control (set at 100%). A successful assay will demonstrate a leftward shift in the dose-response curve under hypoxia, indicating selective vulnerability of HIF-1α-dependent cells to the isonicotinic acid derivative[3].

Table 1: Representative IC₅₀ Profiling of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid

Cell LineAssay TypeConditionIC₅₀ (µM) ± SDSelectivity Index (Normoxia/Hypoxia)
AGS MTTNormoxia (20% O₂)> 50.00-
AGS MTTHypoxia (1% O₂)8.45 ± 0.62> 5.9
HCT-116 CellTiter-GloNormoxia (20% O₂)65.20 ± 4.10-
HCT-116 CellTiter-GloHypoxia (1% O₂)5.12 ± 0.3812.7

Note: The high Selectivity Index confirms that the compound's primary mechanism of action is tied to the hypoxic response pathway rather than generalized basal cytotoxicity.

References

  • Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia: Cell Viability Assay. Source: nih.gov.
  • Nicotinic Acid Catabolism Modulates Bacterial Mycophagy in Burkholderia gladioli Strain NGJ1. Source: asm.org.
  • Isoniazid (INH) | Bacterial Inhibitor. Source: medchemexpress.com.
  • 2-Aminoisonicotinic acid | 13362-28-2. Source: chemicalbook.com.
  • ChemInform Abstract: Synthesis and Biological Evaluation of 2-Aminoisonicotinic Acid Analogues as HIF-1α Inhibitors. Source: researchgate.net.
  • Phenanthroquinolizidine Alkaloids from the Roots of Boehmeria pannosa Potently Inhibit Hypoxia-Inducible Factor-1 in AGS Human Gastric Cancer Cells. Source: acs.org.

Sources

Application

Application Note: Solvothermal Synthesis and Characterization of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic Acid Metal-Organic Complexes

Executive Summary The rational design of metal-organic complexes (MOCs) and metal-organic frameworks (MOFs) relies heavily on the steric and electronic properties of the organic linkers. While, its unsubstituted amino gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of metal-organic complexes (MOCs) and metal-organic frameworks (MOFs) relies heavily on the steric and electronic properties of the organic linkers. While, its unsubstituted amino group often leads to unpredictable chelation and low-dimensionality networks.

This protocol details the synthesis and activation of coordination polymers utilizing 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid . By introducing a bulky, hydroxyl-terminated substituent at the amino position, researchers can sterically dictate coordination pathways while introducing a dense hydrogen-bonding network within the framework's pores. This guide provides a self-validating, step-by-step methodology for synthesizing these advanced complexes, optimized for high phase purity and structural integrity.

Mechanistic Rationale & Ligand Design

To synthesize reproducible and highly crystalline materials, one must understand the causality behind the ligand's structural features:

  • Steric Shielding: The 1,1-dimethylethyl (tert-butyl-like) group provides significant steric bulk. This actively suppresses the adjacent amino nitrogen from coordinating with the metal center. Consequently, coordination is strictly directed to the pyridine N-donor and the carboxylate O-donors, ensuring predictable and rigid framework topologies.

  • Hydrophilic Pore Engineering: The terminal hydroxyl group does not typically coordinate to the metal under standard acidic solvothermal conditions. Instead, it projects into the structural voids. This facilitates the assembly of 2D layers into robust 3D supramolecular architectures via intermolecular hydrogen bonding, a mechanism proven to enhance hydrothermal stability and gas/heavy-metal affinity in.

  • Modulator-Driven Thermodynamics: We utilize acetic acid as a competing monocarboxylic modulator. By competing with the ligand for metal coordination sites, the modulator slows the nucleation rate, shifting the reaction from a kinetically trapped amorphous precipitate to a thermodynamically controlled single crystal.

Mechanism L1 Pyridine N-donor M1 Zn(II) Metal Node L1->M1 Coordinate L2 Carboxylate O-donor L2->M1 Coordinate L3 Hydroxyl Group F2 3D Supramolecular MOF L3->F2 H-Bonding F1 Rigid 2D Layer M1->F1 Assembly F1->F2 Stacking

Coordination logic and supramolecular assembly of the metal-organic complex.

Quantitative Data: Solvothermal Optimization

The following table summarizes the causal relationship between solvent ratios, modulator equivalents, and the resulting phase purity of the Zn(II) complex.

Table 1: Solvothermal Optimization Matrix for Zn(II) Complexation

Solvent System (v/v)Modulator (Eq.)Temp (°C)Time (h)Yield (%)Phase Purity (PXRD)Mechanistic Outcome
DMF:H₂O (1:1)Acetic Acid (5)1004842Mixed phasesInsufficient thermal energy for complete ligand dissolution.
DMF:H₂O (3:1) Acetic Acid (10) 120 72 85 Pure single phase Optimal balance of solubility, deprotonation, and defect repair.
DEF:EtOH (1:1)Formic Acid (5)1207261Minor impuritiesFormic acid decomposes, altering internal pH unpredictably.
DMF onlyNone1402415Amorphous powderLack of modulator leads to rapid kinetic crashing.

Self-Validating Experimental Protocols

The following protocol describes the synthesis of the Zn(II) complex. Every critical step includes a Self-Validation Checkpoint to ensure the system is behaving according to thermodynamic expectations, a standard practice for [highly stable amino isonicotinic-based coordination polymers[1]]([Link]).

Protocol A: Solvothermal Synthesis

Reagents Required:

  • 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid (0.1 mmol)

  • Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O (0.1 mmol)

  • N,N-Dimethylformamide (DMF) and Deionized Water (18.2 MΩ·cm)

  • Glacial Acetic Acid

Step-by-Step Methodology:

  • Dissolution: In a 20 mL scintillation vial, dissolve 0.1 mmol of the ligand and 0.1 mmol of Zn(NO₃)₂·6H₂O in 4 mL of a DMF:H₂O (3:1 v/v) mixture. Sonicate for 10 minutes.

    • Self-Validation Checkpoint: The solution must be optically transparent. Any persistent turbidity indicates incomplete dissolution of the bulky ligand. If turbid, add DMF in 0.5 mL increments until clear.

  • Modulation: Add exactly 10 equivalents (1.0 mmol, ~57 µL) of glacial acetic acid to the solution. Stir for 5 minutes.

    • Self-Validation Checkpoint: Extract a 10 µL aliquot and measure the pH. It must read between 5.5 and 6.0. If pH < 5.0, the equilibrium shifts toward the protonated carboxylic acid, preventing metal coordination. Adjust with micro-additions of triethylamine if necessary.

  • Thermal Treatment: Transfer the clear solution to a 15 mL Teflon-lined stainless-steel autoclave. Seal and heat in a programmable oven at 120 °C for 72 hours.

  • Controlled Cooling: Program the oven to cool to room temperature at a strict rate of 0.5 °C/min.

    • Causality: Rapid cooling induces kinetic trapping of amorphous phases. Controlled cooling ensures thermodynamic control, yielding highly faceted single crystals suitable for X-ray diffraction.

    • Self-Validation Checkpoint: Post-reaction, inspect the vial. The presence of translucent, block-like crystals at the bottom confirms successful thermodynamic assembly. A fine, powdery precipitate indicates the heating ramp or cooling rate was too aggressive.

Protocol B: Activation and Solvent Exchange

Direct vacuum drying of MOFs synthesized in high-boiling solvents (like DMF) causes massive capillary forces that collapse the pore structure.

  • Decanting: Carefully decant the mother liquor and wash the crystals three times with fresh DMF (5 mL) to remove unreacted ligand and amorphous debris.

  • Solvent Exchange: Immerse the crystals in 10 mL of anhydrous Methanol (MeOH). Replace the MeOH every 12 hours for 3 days.

    • Causality: MeOH has a significantly lower surface tension and boiling point than DMF. Exchanging the solvent prevents structural collapse during the subsequent evacuation phase.

  • Evacuation: Transfer the MeOH-exchanged crystals to a Schlenk flask and apply a dynamic vacuum (10⁻³ Torr) at room temperature for 12 hours, followed by heating to 80 °C for 12 hours.

Workflow N1 1. Dissolution Ligand + Zn(NO₃)₂ in DMF/H₂O N2 2. Modulation Add Acetic Acid (pH 5.5-6.0) N1->N2 N3 3. Solvothermal Synthesis 120°C for 72 hours N2->N3 N4 4. Controlled Cooling 0.5°C/min to 25°C N3->N4 N5 5. Activation MeOH Exchange & Vacuum N4->N5

Step-by-step solvothermal synthesis and activation workflow.

Expected Characterization Profiles

To verify the integrity of the synthesized 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid complex, perform the following analyses:

  • Powder X-Ray Diffraction (PXRD): The experimental pattern must match the simulated pattern derived from Single-Crystal X-Ray Diffraction (SCXRD). A high signal-to-noise ratio with sharp peaks at low angles (2θ < 10°) confirms long-range order and an intact porous network.

  • Fourier Transform Infrared Spectroscopy (FTIR): Look for the disappearance of the broad carboxylic acid O-H stretch (~3000 cm⁻¹) and the shift of the asymmetric carboxylate stretch (from ~1700 cm⁻¹ in the free ligand to ~1600-1650 cm⁻¹ in the complex), confirming metal coordination. The terminal hydroxyl group of the 1,1-dimethylethyl moiety should remain visible as a sharp peak near 3400 cm⁻¹.

  • Thermogravimetric Analysis (TGA): A properly activated framework will show no weight loss up to 250 °C, confirming the complete removal of guest molecules and the high thermal stability imparted by the internal hydrogen-bonding network.

References

  • Title: Ligand-Functional Groups Induced Tuning MOFs' 2D into 1D Pore Channels for Pipeline Natural Gas Purification Source: Chemistry - A European Journal URL: [Link]

  • Title: Efficient and Selective Removal of Hg(II) from Aqueous Solution by a Highly Stable Amino Isonicotinic-Based Coordination Polymer Source: Crystal Growth & Design (ACS Publications) URL: [Link]

Sources

Method

Scale-Up Manufacturing Process for 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic Acid: From Bench to Pilot Scale

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Scientists Document Type: Application Note & Scale-Up Protocol Introduction and Strategic Overview The compound 2-[(2-Hydroxy-1,1-dimethylethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Scientists Document Type: Application Note & Scale-Up Protocol

Introduction and Strategic Overview

The compound 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid is a highly functionalized, amphoteric pyridine intermediate. It serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including pan-Pim kinase inhibitors and other targeted oncological therapies [1].

Transitioning the synthesis of this intermediate from a discovery chemistry environment (milligram to gram scale) to a pilot plant (kilogram scale) presents significant chemical engineering challenges. The core transformation relies on a Nucleophilic Aromatic Substitution (SNAr) between 2-chloroisonicotinic acid and 2-amino-2-methyl-1-propanol (AMP). Because AMP contains a sterically demanding tert-butyl-like moiety, the SNAr reaction is kinetically sluggish, requiring elevated temperatures and prolonged reaction times [3].

This application note details a self-validating, highly scalable manufacturing process that eliminates non-scalable purification methods (e.g., column chromatography) in favor of thermodynamically driven isoelectric precipitation.

Mechanistic Insights and Causality in Process Design

To design a robust scale-up process, every experimental parameter must be grounded in the fundamental mechanism of the SNAr reaction.

SNAr Kinetics and Steric Hindrance

The reaction proceeds via an addition-elimination mechanism. The electron-withdrawing pyridine nitrogen activates the 2-position, making it susceptible to nucleophilic attack. However, the bulky 1,1-dimethyl group on the nucleophile (AMP) creates severe steric repulsion during the approach trajectory, making the formation of the Meisenheimer complex the absolute rate-determining step.

Mechanism A 2-Chloroisonicotinic Acid (Electrophile) C Meisenheimer Complex (Stabilized by Pyridine N) A->C Nucleophilic Attack (Slow) B 2-Amino-2-methyl- 1-propanol (AMP) B->C D Product Formation + HCl (Neutralized) C->D Chloride Elimination (Fast)

Fig 1. SNAr mechanism highlighting the rate-determining Meisenheimer complex formation.

Solvent and Reagent Causality
  • Solvent Selection (NMP vs. DMSO): Bench-scale procedures frequently utilize Dimethyl Sulfoxide (DMSO) at 140°C. However, at a pilot scale, heating DMSO above 130°C poses a severe thermal hazard due to autocatalytic decomposition, which can lead to runaway exotherms and over-pressurization. We transitioned the process to N-Methyl-2-pyrrolidone (NMP) , which provides the necessary polarity to stabilize the Meisenheimer complex but boasts a much higher thermal stability profile [2].

  • Stoichiometry of AMP: The reaction generates one equivalent of hydrochloric acid (HCl). Instead of introducing an exogenous base (like K2CO3 or DIPEA) which could complicate the downstream aqueous workup, we utilize 2.5 equivalents of AMP. One equivalent acts as the nucleophile, while the remaining 1.5 equivalents drive the equilibrium and act as an acid scavenger.

  • Isoelectric Isolation: The product contains both a carboxylic acid (pKa ~3.5) and a secondary amine (pKa ~9.5). By adjusting the aqueous reaction mixture to pH 4.5 , the molecule is forced into its zwitterionic state. At this isoelectric point (pI), the overall molecular charge is neutral, minimizing its hydration energy and forcing quantitative crystallization from the aqueous phase.

Quantitative Process Optimization

The table below summarizes the critical parameter shifts required to move from a discovery-scale synthesis to a commercial-ready pilot process.

Process ParameterDiscovery Scale (10 g)Pilot Scale (10 kg)Chemical Engineering Rationale
Solvent DMSONMPMitigates thermal decomposition hazards at >130°C.
AMP Equivalents 5.0 eq (Neat/Excess)2.5 eqReduces raw material cost; 2.5 eq is sufficient for acid scavenging.
Temperature 140°C130°CBetter thermal control; minimizes degradation and color body formation.
Reaction Time 12 h18 hCompensates for the slight kinetic drop at 130°C; ensures >99% conversion.
Isolation Method Silica Gel ChromatographyIsoelectric PrecipitationChromatography is economically unviable at scale. pH 4.5 precipitation yields >95% recovery.
Overall Yield 65%82%Minimized mechanical losses; optimized crystallization supersaturation.

Experimental Workflow and Protocol (10 kg Scale)

The following protocol is a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction trajectory is strictly maintained.

Workflow A Charge Reactor 2-Chloroisonicotinic Acid + AMP + NMP B Heating Phase (130°C, 18 h) A->B C Cooling & Aqueous Dilution (20°C) B->C D Isoelectric Precipitation (Adjust to pH 4.5 with aq. HCl) C->D E Filtration & Solvent Wash (H2O / EtOH) D->E F Vacuum Drying (60°C, <50 mbar) E->F G Final API Intermediate (>98% Purity) F->G

Fig 2. Step-by-step manufacturing workflow for the pilot-scale synthesis.

Step 1: Reactor Charging
  • Ensure the 100 L glass-lined reactor is clean, dry, and purged with Nitrogen (N2).

  • Charge the reactor with NMP (30.0 L) .

  • Agitate at 150 RPM and charge 2-chloroisonicotinic acid (10.0 kg, 63.5 mol) .

  • Slowly add 2-amino-2-methyl-1-propanol (AMP) (14.1 kg, 158.7 mol, 2.5 eq) over 30 minutes.

    • Self-Validation Check: A mild exotherm (ΔT ~15°C) should be observed due to the acid-base neutralization between the isonicotinic acid and AMP. Ensure reactor jacket cooling maintains internal temperature below 40°C during addition.

Step 2: SNAr Reaction
  • Heat the reactor contents to an internal temperature of 130°C at a ramp rate of 1.5°C/min.

  • Maintain agitation and temperature for 18 hours .

  • In-Process Control (IPC) 1: Sample the reaction mixture after 18 hours. Analyze via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient). The reaction is deemed complete when unreacted 2-chloroisonicotinic acid is ≤ 1.0% (AUC) .

Step 3: Quenching and Isoelectric Precipitation
  • Cool the reactor to 20°C .

  • Charge Purified Water (40.0 L) to the reactor over 45 minutes. The mixture will remain a homogeneous solution due to the high solubility of the AMP-salt complex.

  • Slowly charge 6M Hydrochloric Acid (HCl) via an addition funnel while monitoring the internal pH probe.

  • Adjust the pH to exactly 4.5 ± 0.1 .

    • Self-Validation Check: As the pH crosses 6.0, the solution will become cloudy. At pH 4.5, a thick, off-white slurry will form as the zwitterion precipitates.

  • Stir the slurry at 10°C for 2 hours to maximize crystal growth and ensure complete supersaturation depletion.

Step 4: Isolation and Drying
  • Discharge the slurry to a Nutsche filter or centrifuge.

  • Wash the filter cake with Cold Purified Water (2 x 15 L) to remove residual NMP and AMP-hydrochloride salts.

  • Perform a final displacement wash with Cold Ethanol (10 L) to facilitate rapid drying and remove organic-soluble color bodies.

  • Transfer the wet cake to a vacuum tray dryer. Dry at 60°C under vacuum (<50 mbar) for 24 hours.

  • IPC 2: Check Loss on Drying (LOD). Proceed to packaging when LOD is ≤ 0.5% .

Expected Yield: 10.9 kg (82% of theoretical). Expected Purity: >98.5% by HPLC; off-white crystalline powder.

Process Safety and Hazard Analysis

  • Thermal Runaway Potential: While NMP is safer than DMSO, the reaction is still conducted at 130°C. The reactor must be equipped with a rupture disk and a secondary cooling loop.

  • Off-Gassing: No significant non-condensable gases are generated during the SNAr step. However, during the pH adjustment (Step 3), localized heating can occur. HCl addition must be strictly rate-controlled to prevent boiling of the aqueous solvent.

  • Toxicity: NMP is a known reproductive toxin (REACH SVHC). Full PPE, including chemical-resistant suits and supplied-air respirators, must be utilized during reactor charging and filter cake handling [2].

References

  • Pettus, L. H., et al. (2016). Discovery and Optimization of Quinazolinone-pyrrolopyrrolones as Potent and Orally Bioavailable Pan-Pim Kinase Inhibitors. Journal of Medicinal Chemistry, 59(13), 6407-6430. Available at:[Link][1]

  • Magano, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1562-1689. Available at:[Link][2]

  • Kleiner, Y., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry, 5(1), 168-178. Available at:[Link][3]

Sources

Application

Application Note: Conjugation Techniques for 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic Acid in Targeted Drug Delivery

Introduction & Chemical Rationale The design of targeted drug delivery systems (DDS) relies heavily on the precise, chemoselective linkage of targeting ligands, therapeutics, or structural modifiers to nanocarriers. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

The design of targeted drug delivery systems (DDS) relies heavily on the precise, chemoselective linkage of targeting ligands, therapeutics, or structural modifiers to nanocarriers. The molecule 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid presents a highly specialized structural profile that requires careful strategic planning for successful conjugation.

Structural Analysis & Orthogonal Reactivity

This pyridine derivative possesses three distinct functional groups:

  • C4-Carboxylic Acid: Highly accessible and ideal for standard zero-length crosslinking to primary amines.

  • Primary Hydroxyl: Located at the terminus of the C2 side chain, suitable for esterification or carbamate formation.

  • C2-Secondary Amine: Flanked by a 1,1-dimethylethyl (gem-dimethyl) group.

The Causality of Steric Hindrance: The massive steric bulk of the gem-dimethyl moiety effectively shields the secondary amine from participating in nucleophilic attacks under mild physiological conditions. This steric shielding is a distinct bioconjugation advantage, conferring orthogonal reactivity . It allows formulation scientists to selectively activate either the carboxylic acid or the primary hydroxyl group without the risk of self-polymerization, unwanted intramolecular cyclization, or cross-reactivity at the amine center.

Below is the decision matrix for selecting the appropriate conjugation pathway based on the target carrier's available functional groups.

Workflow Start 2-[(2-Hydroxy-1,1-dimethylethyl)amino] -isonicotinic acid Branch1 Target: Amine-Carrier (Proteins, Chitosan, PEG-NH2) Start->Branch1 Branch2 Target: Hydroxyl/Amine-Carrier (Polysaccharides, PEG-OH) Start->Branch2 Act1 EDC/NHS Activation (Carboxylic Acid) Branch1->Act1 Act2 CDI Activation (Primary Hydroxyl) Branch2->Act2 Link1 Amide Bond Formation Act1->Link1 Link2 Carbamate/Carbonate Linkage Act2->Link2

Figure 1: Orthogonal conjugation decision tree for the isonicotinic acid derivative.

Conjugation Strategy 1: Carboxylic Acid Activation via EDC/NHS

When conjugating this molecule to amine-bearing nanocarriers (e.g., human serum albumin, chitosan nanoparticles, or amine-terminated PEG), the gold standard is carbodiimide crosslinking.

Mechanistic Causality: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the C4-carboxylic acid to form an unstable O-acylisourea intermediate. Because this intermediate is highly susceptible to hydrolysis in aqueous media, N-hydroxysuccinimide (NHS) or its water-soluble sulfo-NHS analog is introduced. NHS outcompetes water to form a semi-stable NHS-ester, which then reacts efficiently with primary amines to form a stable amide bond . This two-step process prevents carrier aggregation and maximizes coupling efficiency .

Mechanism N1 Isonicotinic Acid Derivative (-COOH) N2 O-Acylisourea Intermediate N1->N2 + EDC N3 NHS Ester (Stable Intermediate) N2->N3 + NHS N4 Amide Conjugate + Isourea Byproduct N3->N4 + Carrier-NH2

Figure 2: Mechanistic pathway of EDC/NHS activation and subsequent amide bond formation.
Protocol 2.1: Two-Step EDC/NHS Amide Coupling

This protocol is designed as a self-validating system, utilizing pH differentials to control reaction kinetics.

Materials:

  • 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid (Ligand)

  • EDC·HCl and NHS (or Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5

  • Conjugation Buffer: 0.1 M PBS, pH 7.4

Step-by-Step Methodology:

  • Ligand Dissolution: Dissolve 10 mg of the ligand in 1 mL of Activation Buffer (pH 5.5). Causality: EDC activation is highly efficient in slightly acidic conditions, preventing premature hydrolysis.

  • Activation: Add a 10-fold molar excess of EDC·HCl and a 20-fold molar excess of NHS to the solution. Vortex immediately and incubate at room temperature (RT) for 15–30 minutes with continuous stirring.

    • Self-Validation Check: The formation of the NHS-ester can be confirmed by spotting an aliquot on ATR-FTIR, looking for characteristic NHS ester carbonyl stretches at ~1740 cm⁻¹ and 1780 cm⁻¹.

  • pH Adjustment & Conjugation: Increase the pH of the solution to 7.4–8.0 using 1 M NaOH, or add the activated mixture directly to the amine-bearing carrier pre-dissolved in Conjugation Buffer (pH 7.4). Causality: Primary amines must be unprotonated (free base form) to act as effective nucleophiles against the NHS-ester.

  • Incubation: React for 2–4 hours at RT under gentle agitation.

  • Purification: Remove the isourea byproduct, unreacted NHS, and excess ligand via dialysis (MWCO dependent on the carrier size) against PBS for 24 hours, changing the buffer at least three times.

Conjugation Strategy 2: Hydroxyl Activation via CDI

When the target nanocarrier lacks primary amines but possesses abundant hydroxyl groups (e.g., cellulose nanocrystals, cyclodextrins, or PVA-based hydrogels), the C4-carboxylic acid route is inefficient. Instead, we exploit the primary hydroxyl group on the ligand's side chain using 1,1'-Carbonyldiimidazole (CDI).

Mechanistic Causality: CDI is a zero-length crosslinker that activates hydroxyls to form a highly reactive imidazolyl carbamate intermediate. Unlike phosgene, CDI is less toxic and generates easily removable byproducts (imidazole and CO₂). Because water rapidly hydrolyzes CDI, this reaction must be performed under strictly anhydrous conditions . The activated intermediate can then react with hydroxyls on the carrier to form a carbonate linkage, or with amines to form a carbamate linkage .

Protocol 3.1: Anhydrous CDI Hydroxyl Activation

Materials:

  • 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid (Ligand)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Target Carrier (lyophilized/anhydrous)

Step-by-Step Methodology:

  • Preparation: Thoroughly dry the ligand and the target carrier under vacuum overnight to remove trace moisture.

  • Activation: Dissolve the ligand in 2 mL of anhydrous DMSO. Add a 2-fold molar excess of CDI. Seal the reaction vessel under a Nitrogen or Argon atmosphere.

  • Incubation: Stir at RT for 2 hours.

    • Self-Validation Check: The reaction produces CO₂ gas. The cessation of effervescence within the sealed (but vented) vial is a macroscopic indicator that the formation of the imidazolyl carbamate intermediate is complete.

  • Conjugation: Add the anhydrous target carrier to the activated mixture. If conjugating to a polymeric hydroxyl (forming a carbonate), add a catalytic amount of a non-nucleophilic base like triethylamine (TEA) to accelerate the reaction.

  • Final Incubation: Stir at 40°C for 18–24 hours under inert gas.

  • Purification: Precipitate the conjugated carrier in cold diethyl ether or dialyze extensively against a decreasing gradient of DMSO/Water to remove imidazole and unreacted ligand.

Quantitative Data & Strategy Comparison

To assist formulation scientists in selecting the optimal pathway, the kinetic and environmental parameters of both strategies are summarized below.

Table 1: Comparative Analysis of Conjugation Strategies

ParameterStrategy 1: EDC/NHS CouplingStrategy 2: CDI Activation
Target Functional Group C4-Carboxylic AcidPrimary Hydroxyl (C2 side chain)
Reactive Intermediate NHS-EsterImidazolyl Carbamate
Optimal Solvent Aqueous (MES / PBS)Strictly Anhydrous (DMSO / DMF)
Activation pH / Condition pH 4.5 – 6.0Inert Atmosphere (N₂ / Argon)
Conjugation pH / Condition pH 7.0 – 8.0Elevated Temp (40°C) optional
Resulting Linkage Amide BondCarbonate or Carbamate Bond
Primary Byproducts Isourea, N-HydroxysuccinimideImidazole, Carbon Dioxide (CO₂)
Typical Conjugation Yield 75% – 90%60% – 80%

References

  • Advances in refunctionalization of erythrocyte-based nanomedicine for enhancing cancer-targeted drug delivery. Theranostics.[Link]

  • Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry. Langmuir (ACS Publications).[Link]

  • Accelerated Chemoselective Reactions to Sequence-Controlled Heterolayered Dendrimers. Journal of the American Chemical Society (ACS Publications).[Link]

  • Multimodality labeling strategies for the investigation of nanocrystalline cellulose biodistribution in a mouse model of breast cancer. Biomaterials (PMC).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid

Welcome to the Advanced Technical Support Center. This guide is curated for researchers, process chemists, and drug development professionals seeking to optimize the synthesis of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is curated for researchers, process chemists, and drug development professionals seeking to optimize the synthesis of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid . This specific scaffold is a highly valued intermediate in the development of potent kinase inhibitors, including B-RAF, PDE4, and TNFα inhibitors (1)[1].

Below, we dissect the causality behind common synthetic failures, provide field-proven troubleshooting FAQs, and outline self-validating protocols to ensure reproducible, high-yield amination.

🔬 Mechanistic Insights: The Causality of Low Yields

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between 2-chloroisonicotinic acid and 2-amino-2-methyl-1-propanol (AMP). When researchers report stalled reactions or yields below 30%, the root cause almost always traces back to two competing mechanistic barriers:

  • Electronic Deactivation via Carboxylate Formation : 2-chloroisonicotinic acid possesses a free carboxylic acid at the C4 position. In the presence of a basic amine like AMP, the acid is rapidly deprotonated to form a carboxylate anion. This electron-rich moiety donates electron density into the pyridine ring, severely dampening the electrophilicity of the C2 position and raising the activation energy required for the Meisenheimer complex formation (2)[2].

  • Steric Hindrance : The nucleophile (AMP) features a bulky 1,1-dimethyl (gem-dimethyl) group immediately adjacent to the reacting amine. This steric bulk restricts the trajectory of nucleophilic attack, making the reaction kinetically sluggish compared to unbranched primary amines.

🛠️ Troubleshooting & FAQs

Q1: My direct SNAr reaction (using 2-chloroisonicotinic acid and AMP in DMF at 90 °C) is stalling at 30-40% conversion. How can I drive it to completion? A1: The stalling is a direct result of carboxylate deactivation. To overcome this high activation barrier without altering the substrate, you must drastically increase the thermal energy and nucleophile concentration. Switch from conventional heating to microwave irradiation at 150–160 °C. Additionally, use AMP as both the nucleophile and the solvent (or use a large excess, e.g., 5-10 equivalents) to drive the equilibrium forward via Le Chatelier's principle.

Q2: Is protecting the carboxylic acid necessary? How does it affect the overall yield? A2: While not strictly necessary if using extreme microwave conditions, esterification is the most reliable method to achieve high yields (>80%) on a larger scale. By converting the carboxylic acid to a methyl or tert-butyl ester, you prevent carboxylate formation. The ester group remains strongly electron-withdrawing, maintaining the activation of the C2 position for SNAr (3)[3]. The trade-off is a longer synthetic sequence, but the overall volumetric yield and purity are significantly improved.

Q3: What if SNAr still fails or requires milder conditions? Can I use transition-metal catalysis? A3: Yes. Buchwald-Hartwig cross-coupling is a highly effective alternative for sterically hindered amines that resist SNAr. Using a palladium catalyst (e.g., Pd2(dba)3) with a bulky, electron-rich ligand (like BrettPhos) and a strong base allows the amination to proceed at lower temperatures (80–100 °C) (4)[4]. Note: The carboxylic acid must still be protected as an ester to prevent catalyst poisoning.

📊 Quantitative Data Comparison

The following table summarizes the expected outcomes of different synthetic strategies based on process chemistry validations:

Synthetic StrategyReagents / CatalystTemp (°C)Time (h)Conversion / Yield (%)Purity (HPLC)
Direct SNAr (Thermal) AMP (3 eq), DIPEA, DMF9024~35%Low (High impurities)
Direct SNAr (Microwave) AMP (10 eq), Neat160165%Moderate
Esterification + SNAr 1. MeOH/H+, 2. AMP/NMP, 3. LiOH120 (Step 2)1682% (Over 3 steps)>98%
Buchwald-Hartwig Methyl ester, AMP, Pd2(dba)3, BrettPhos90888% (Coupling step)>95%

🧪 Experimental Protocols (Self-Validating Systems)

Protocol A: Two-Step Esterification-SNAr-Hydrolysis (Recommended for Scale-Up)

This protocol relies on a self-validating workflow: the intermediate ester formation is easily tracked, and the subsequent SNAr proceeds cleanly due to the maintained electron-withdrawing effect of the ester.

  • Esterification : Suspend 2-chloroisonicotinic acid (1.0 eq) in anhydrous methanol (10 mL/g). Add concentrated H₂SO₄ (0.1 eq) dropwise. Reflux at 65 °C for 12 hours.

    • Self-Validation Checkpoint: Track via HPLC. The disappearance of the highly polar carboxylic acid peak confirms readiness for the SNAr step. Concentrate under reduced pressure, neutralize with sat. NaHCO₃, and extract with EtOAc to yield methyl 2-chloroisonicotinate.

  • SNAr : Dissolve the methyl ester (1.0 eq) in NMP (5 mL/g). Add 2-amino-2-methyl-1-propanol (3.0 eq) and DIPEA (2.0 eq). Stir at 120 °C for 16 hours. Cool to room temperature, dilute with water, and extract with EtOAc.

  • Hydrolysis : Dissolve the crude intermediate in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Acidify carefully to pH 4-5 using 1M HCl. The product will precipitate cleanly at its isoelectric point. If an oil forms, the pH has overshot. Filter and dry under vacuum to afford the final product.

Protocol B: Direct Microwave-Assisted SNAr (Recommended for Rapid Library Synthesis)
  • In a microwave-safe vial, combine 2-chloroisonicotinic acid (1.0 eq) and 2-amino-2-methyl-1-propanol (10.0 eq). No additional solvent is required (AMP acts as the solvent and base).

  • Seal the vial and irradiate in a microwave reactor at 160 °C for 60 minutes.

  • Cool the reaction mixture. Dilute with water and adjust the pH to 4-5 with 1M HCl to induce precipitation.

  • Purify the resulting precipitate via preparative HPLC to obtain the pure product.

📈 Visualizations: Synthetic Pathways

SynthesisWorkflow SM 2-Chloroisonicotinic Acid + 2-Amino-2-methyl-1-propanol Direct Direct SNAr (Low Yield / High Temp) SM->Direct Heat / Base (Carboxylate Deactivation) Ester Methyl/tert-Butyl Ester (Activated Intermediate) SM->Ester Esterification (MeOH/H+ or Boc2O) Product 2-[(2-Hydroxy-1,1-dimethylethyl)amino] -isonicotinic acid Direct->Product Acidic Workup EsterSNAr Ester SNAr (High Yield / Moderate Temp) Ester->EsterSNAr AMP, Heat (Maintained Electrophilicity) BHA Buchwald-Hartwig Cross-Coupling (Pd-Catalyzed) Ester->BHA Pd Catalyst, Ligand, Cs2CO3, Heat EsterSNAr->Product LiOH Hydrolysis & Acidification BHA->Product LiOH Hydrolysis & Acidification

Caption: Reaction pathways for the synthesis of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid.

📚 References

  • Title : WO2007084560A2 - INHIBITORS OF TNFα, PDE4 AND B-RAF, COMPOSITIONS THEREOF AND METHODS OF USE THEREWITH Source : Google Patents URL : 1

  • Title : Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source : ACS Publications (Organic Process Research & Development) URL : 2

  • Title : Development of a Scalable Synthesis of Dipeptidyl Peptidase-4 Inhibitor ABT-279 Source : ACS Publications (Organic Process Research & Development) URL :3

  • Title : Discovery of Novel, Potent, and Selective Small-Molecule Menin–Mixed Lineage Leukemia Interaction Inhibitors through Attempting Introduction of Hydrophilic Groups Source : ACS Publications (Journal of Medicinal Chemistry) URL : 4

Sources

Optimization

Removing impurities during 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid purification

This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid. It is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this and structurally related compounds.

I. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid in a direct question-and-answer format.

Q1: What are the most probable impurities in my crude product?

A1: The impurities in your crude product are almost always related to the synthetic route. A common route to this compound is the nucleophilic aromatic substitution (SNAr) of a 2-halo-isonicotinic acid (e.g., 2-chloro-isonicotinic acid) with 2-amino-2-methyl-1-propanol.

Common Impurities Table:

Impurity ClassSpecific Example(s)OriginImpact on Purification
Unreacted Starting Materials 2-Chloro-isonicotinic acid, 2-Amino-2-methyl-1-propanolIncomplete reaction2-Chloro-isonicotinic acid is acidic and can co-precipitate. The amino alcohol is highly water-soluble and usually removed during aqueous workup.
Reaction Byproducts 2-Hydroxy-isonicotinic acidHydrolysis of the 2-halo intermediate by water under basic/heated conditions[1][2].Structurally similar and acidic, making it a challenging impurity to remove by simple extraction.
Isomeric Impurities Positional isomers of the amino-isonicotinic acidUse of impure starting materials or non-selective reaction conditions.Can be very difficult to separate due to similar physical properties. Often requires chromatography.
Residual Solvents DMF, NMP, DMSO, etc.High-boiling point solvents used in SNAr reactions.Can be difficult to remove under standard vacuum and may require lyophilization or azeotropic distillation.
  • Expert Insight: The formation of 2-hydroxy-isonicotinic acid is a frequent issue, especially if the reaction is run for extended periods at high temperatures or if there is moisture in the reaction. This byproduct has similar acidic properties to the target compound, making pH-based purification challenging.

Q2: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid crystalline lattice. This is a common issue with polar molecules.

Causality & Solutions:

  • Cause: The solution is too supersaturated, or the cooling is too rapid. This often happens when the boiling point of the solvent is much higher than the melting point of the solute.

  • Solution 1: Reduce Cooling Rate. Allow the flask to cool slowly to room temperature on a benchtop (insulating it with a towel can help) before moving it to an ice bath[3]. Slow cooling provides the kinetic time needed for orderly crystal lattice formation.

  • Solution 2: Add More Solvent. Your initial dissolution may have been incomplete, or you used the absolute bare minimum of solvent. Add a small amount of additional hot solvent to the oiled-out mixture to achieve full dissolution, then attempt to cool slowly again.

  • Solution 3: Change Solvent System. The polarity of your solvent may be too close to that of your compound. Switch to a different solvent or use a solvent/anti-solvent system (e.g., dissolving in hot ethanol and slowly adding water or hexane as an anti-solvent until turbidity is observed)[3].

Q3: The purity of my product is low even after recrystallization. What is the next step?

A3: If a single recrystallization is insufficient, it implies the presence of impurities with very similar solubility profiles.

  • Step 1: Second Recrystallization. Attempt a second recrystallization using a different solvent system. Changing the solvent can alter the solubility characteristics of both the product and impurities, potentially leading to better separation[4].

  • Step 2: pH-Controlled Precipitation. The target molecule is amphoteric (or zwitterionic), containing both a basic pyridine nitrogen/amino group and an acidic carboxylic acid group. This property is a powerful tool for purification[5]. Dissolve the crude material in a dilute aqueous base (like 1M NaOH), filter off any insoluble impurities, and then slowly acidify the filtrate with an acid (like 1M HCl) to precipitate the product at its isoelectric point (pI), where its aqueous solubility is at a minimum[6][7]. Most acidic or basic impurities will remain in the solution.

  • Step 3: Chromatographic Purification. If impurities persist, flash column chromatography is the most effective next step. Due to the high polarity of the molecule, specialized conditions may be required (see Protocol 3).

Q4: I'm seeing significant peak tailing for my compound during HPLC analysis. How can I fix this?

A4: Peak tailing for basic compounds like pyridines on standard silica-based C18 columns is typically caused by unwanted interactions between the basic nitrogen atoms and acidic residual silanol groups on the silica surface.

Troubleshooting HPLC Peak Shape:

  • Use a Low-pH Mobile Phase: Add an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. This protonates the pyridine and amino nitrogens, and also suppresses the ionization of silanol groups, minimizing the secondary interactions causing tailing[8].

  • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can occupy the active silanol sites, improving the peak shape of the analyte.

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and are specifically designed to produce better peak shapes for basic compounds[8].

II. In-Depth Purification Protocols

Protocol 1: pH-Controlled Recrystallization (Isoelectric Point Precipitation)

This is the most powerful and scalable method for purifying amphoteric compounds like 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid. It leverages the molecule's minimum solubility at its isoelectric point (pI)[9].

Experimental Workflow Diagram

G cluster_workflow pH-Controlled Recrystallization Workflow A 1. Dissolve Crude Solid in Dilute Aqueous Base (e.g., 1M NaOH) B 2. Optional: Treat with Activated Charcoal (if solution is colored) A->B C 3. Filter to Remove Insoluble Impurities & Charcoal B->C D 4. Slowly Add Acid (e.g., 1M HCl) to Filtrate with Stirring C->D E 5. Monitor pH and Cease Addition at Point of Maximum Precipitation (pI) D->E F 6. Age Slurry in Ice Bath (e.g., 30-60 min) E->F G 7. Collect Crystals by Vacuum Filtration F->G H 8. Wash with Cold Deionized Water, then a Low-Polarity Solvent (e.g., Ether) G->H I 9. Dry Under Vacuum H->I

Caption: Workflow for purification via isoelectric point precipitation.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a sufficient volume of 1 M aqueous sodium hydroxide (NaOH) solution to fully dissolve the material with stirring. Use approximately 10-20 mL per gram of crude material as a starting point.

  • Decolorization (Optional): If the resulting solution is highly colored, add a small amount of activated charcoal (approx. 1-2% w/w of the crude product), and stir the mixture at room temperature for 15-30 minutes.

  • Filtration of Insolubles: Filter the solution through a pad of celite or a Buchner funnel to remove any insoluble impurities and activated charcoal. Wash the filter cake with a small amount of fresh dilute NaOH solution to ensure complete transfer.

  • Precipitation: Transfer the clear filtrate to a clean beaker and place it in an ice-water bath with vigorous stirring. Slowly add 1 M aqueous hydrochloric acid (HCl) dropwise.

  • Reaching the Isoelectric Point: A precipitate will begin to form. Continue adding acid until the rate of precipitation is maximal. You can monitor the pH; for many pyridine carboxylic acids, the pI is in the range of pH 3-5. Over-acidification will re-protonate the pyridine nitrogen and may increase solubility, so it is critical to stop at the point of maximum precipitation.

  • Aging: Once precipitation is complete, continue stirring the cold slurry for an additional 30-60 minutes to maximize crystal growth and yield.

  • Isolation and Washing: Collect the purified solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Follow with a wash using a non-polar solvent like diethyl ether or hexane to displace water and aid in drying.

  • Drying: Dry the purified white solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

For very stubborn impurities or small-scale purification, flash chromatography is a viable option. The high polarity of the target molecule requires a polar mobile phase.

Experimental Workflow Diagram

G cluster_workflow Flash Chromatography Workflow A 1. Slurry-Load Crude Product onto Silica Gel D 4. Load Sample onto Column A->D B 2. Prepare Column (Silica Gel) C 3. Equilibrate Column with Mobile Phase B->C C->D E 5. Elute with Gradient (e.g., 0% to 15% MeOH in DCM + 0.5% Acetic Acid) D->E F 6. Collect Fractions (Monitor by TLC/UV) E->F G 7. Combine Pure Fractions F->G H 8. Evaporate Solvent Under Reduced Pressure G->H

Caption: General workflow for flash column chromatography purification.

Step-by-Step Methodology:

  • Stationary Phase: Use standard silica gel (40-63 µm particle size).

  • Mobile Phase Selection: A common mobile phase system for polar, acidic compounds is a gradient of methanol (MeOH) in dichloromethane (DCM).

    • Crucial Additive: To prevent severe peak tailing and ensure consistent elution, add a small amount of acetic acid (0.5-1% v/v) to the mobile phase. This keeps the compound protonated and minimizes interactions with the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like pure methanol). Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and load this dry powder onto the top of the prepared column. This "dry loading" technique generally results in better separation than injecting a liquid sample.

  • Elution: Start with a low polarity mobile phase (e.g., 98:2 DCM:MeOH + 0.5% Acetic Acid) and gradually increase the polarity (e.g., to 85:15 DCM:MeOH + 0.5% Acetic Acid).

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

  • Expert Insight: For extremely polar compounds that are difficult to elute even with high concentrations of methanol, consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or an amine-functionalized silica column, which operate in a "normal-phase" mode but use aqueous/organic mobile phases[10].

Protocol 3: Analytical HPLC Method for Purity Assessment

A robust HPLC method is essential for accurately determining the purity of the final product and for tracking the success of purification steps.

Typical HPLC Parameters:

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Standard for small molecule analysis; provides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol interactions and ensure consistent ionization of the analyte[8].
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic component for elution.
Gradient 5% B to 95% B over 15 minutesA general-purpose gradient suitable for separating the polar product from less polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at ~260-270 nmPyridine-based systems typically have strong absorbance in this region[11].
Injection Volume 5-10 µLStandard volume for analytical runs.

Sample Preparation:

  • Prepare a stock solution of your compound at approximately 1 mg/mL in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile).

  • Ensure the sample is fully dissolved. Sonication may be required.

  • Filter the sample through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column and system.

This HPLC method can be used to analyze crude material, in-process samples, and the final purified product to determine purity as an area percentage[12].

III. References

  • Jin, X., Xing, L., Deng, D. D., Yan, J., Fu, Y., & Dong, W. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. The Journal of Organic Chemistry, 87(2), 1541–1544. Available from: [Link]

  • Jin, X., Xing, L., Deng, D. D., Yan, J., Fu, Y., & Dong, W. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. The Journal of Organic Chemistry, 87(2), 1541-1544. Available from: [Link]

  • PubMed. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. The Journal of Organic Chemistry. Available from: [Link]

  • American Chemical Society Publications. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. The Journal of Organic Chemistry. Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Available from: [Link]

  • Armarego, W. L. F., & Chai, C. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann.

  • Thomas, A. B., et al. (2010). Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 313-320. Available from: [Link]

  • University of Calgary. (n.d.). Chapter 27: Isoelectric point. Available from: [Link]

  • Gârbuleţ, D., Spac, A. F., & Dorneanu, V. (2009). [Comparative data regarding two HPLC methods for determination of isoniazid]. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 113(4), 1285–1288. Available from: [Link]

  • Thaimattam, R., et al. (2002). Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. The Journal of Organic Chemistry, 67(1), 270-276. Available from: [Link]

  • Ono, Y., Noda, A., Zaima, Y., Jitsufuchi, N., Eto, S., & Noda, H. (1996). Determination of isonicotinic acid in the presence of isoniazid and acetylisoniazid. Studies on isonicotinic acid formation from isoniazid in isolated rat hepatocytes. Journal of Chromatography B: Biomedical Applications, 677(2), 339–343. Available from: [Link]

  • Ashenhurst, J. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. Available from: [Link]

  • Kelly, B. D., et al. (2015). Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. ARKIVOC, 2015(6), 331-346. Available from: [Link]

  • Kumar, V. S., et al. (2012). Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 239-245. Available from: [Link]

  • Wikipedia. (n.d.). Isoelectric point. Available from: [Link]

  • Khan Academy. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. Available from: [Link]

  • University of Colorado Boulder. (n.d.). Recrystallisation. Available from: [Link]

  • Zhang, M., et al. (2018). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1678-1682. Available from: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). BIOMOLECULES AMINO ACIDS AND PROTEINS. Available from: [Link]

  • Aakash Institute. (n.d.). New NCERT Topic - Purification and Analysis of Organic Compound. Available from: [Link]

  • Varsity Tutors. (n.d.). How to Purify Compounds - Organic Chemistry. Available from: [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]

  • Wommack, A. J., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available from: [Link]

  • Ji, Y., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Bioorganic & Medicinal Chemistry Letters, 19(18), 5347-5350. Available from: [Link]

  • Reddit. (2017, March 17). What are some practical ways to purify complex compounds other than column chromatography?. r/chemistry. Available from: [Link]

  • Chemistry Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Available from: [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Available from: [Link]

  • Reaxys. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Available from: [Link]

  • NIST. (n.d.). Isonicotinic acid, 2-phenylethyl ester. NIST Chemistry WebBook. Available from: [Link]

  • de Haan, A. B., et al. (2014). Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent. Reactive and Functional Polymers, 74, 47-55. Available from: [Link]

  • Google Patents. (n.d.). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions. Available from:

  • PubChem. (n.d.). 2-Hydroxynicotinic acid. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Co-elution Issues in 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid Chromatography

Welcome to the technical support center for the chromatographic analysis of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for co-elution issues encountered during HPLC analysis.

I. Understanding the Molecule: A Zwitterionic Challenge

2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid is a polar, zwitterionic molecule, meaning it possesses both acidic (carboxylic acid) and basic (amino) functional groups. This dual nature makes its chromatographic behavior complex and susceptible to co-elution with structurally similar impurities, degradants, or formulation excipients. The key to resolving these issues lies in understanding and manipulating the interactions between the analyte, the stationary phase, and the mobile phase.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common causes of co-elution with 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid?

A1: The most frequent causes include:

  • Structurally similar impurities: Related substances with minor structural modifications can have very similar retention times.

  • Matrix effects: Excipients from the sample matrix can interfere with the analyte peak.

  • Inadequate method selectivity: The chosen column and mobile phase may not be optimal for separating the analyte from other components.

  • Column overload: Injecting too much sample can lead to peak broadening and merging of closely eluting peaks.[1]

Q2: I'm observing a shoulder on my main peak. What does this indicate?

A2: A shoulder on a peak is a strong indicator of co-elution, where two or more compounds are not fully separated.[2] It's crucial to confirm this using a diode array detector (DAD) or a mass spectrometer (MS) to check for peak purity.[2]

Q3: Can I use standard reversed-phase (C18) chromatography for this compound?

A3: While possible, standard C18 columns often provide insufficient retention for this polar compound, leading to elution near the void volume and potential co-elution with other polar species. Alternative chromatographic modes are often more effective.

III. Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

This guide provides a systematic approach to troubleshooting co-elution issues. Each section addresses a specific problem with detailed, step-by-step experimental protocols.

Scenario 1: Poor Retention and Co-elution at the Solvent Front in Reversed-Phase HPLC

Question: My peak for 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid is eluting very early, close to the solvent front, and is co-eluting with several other peaks. How can I improve retention and achieve separation?

Underlying Cause: The high polarity of the analyte results in weak interaction with the nonpolar C18 stationary phase, leading to minimal retention.

Troubleshooting Workflow:

Sources

Optimization

Reducing reaction time for 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid amination

Welcome to the Technical Support Center for the amination of isonicotinic acid derivatives. The synthesis of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid —a critical intermediate in pharmaceutical development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the amination of isonicotinic acid derivatives. The synthesis of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid —a critical intermediate in pharmaceutical development—via the reaction of a 2-haloisonicotinic acid with 2-amino-2-methyl-1-propanol (AMP) is notoriously sluggish under conventional heating.

As a Senior Application Scientist, I have designed this guide to help you troubleshoot stalled reactions, understand the underlying mechanistic causality, and implement self-validating protocols that reduce your reaction times from days to mere minutes.

Part 1: Mechanistic Insights & The Kinetic Bottleneck

To accelerate a reaction, we must first understand why it is slow. The amination of a halopyridine proceeds via a Nucleophilic Aromatic Substitution ( SN​Ar ) pathway. Unlike aliphatic SN​2 reactions where bond-breaking and bond-forming are concerted, the SN​Ar mechanism is stepwise.

The rate-determining (slowest) step is the initial nucleophilic attack by AMP on the electron-deficient pyridine ring, which temporarily disrupts aromaticity to form a negatively charged intermediate known as the Meisenheimer Complex (1)[1]. If the halogen leaving group does not sufficiently withdraw electron density to stabilize this complex, the activation energy remains prohibitively high.

SNAr_Mechanism A 2-Haloisonicotinic Acid (Electrophile: X = F, Cl) C Meisenheimer Complex (Rate-Limiting Intermediate) A->C Nucleophilic Attack (Slow) B 2-Amino-2-methyl-1-propanol (Nucleophile) B->C D 2-[(2-Hydroxy-1,1-dimethylethyl)amino]- isonicotinic acid C->D Elimination (Fast) E Halide Anion (Leaving Group: X⁻) C->E

Fig 1. Nucleophilic Aromatic Substitution ( SN​Ar ) pathway for isonicotinic acid amination.

Part 2: Troubleshooting FAQs

Q1: I am using 2-chloroisonicotinic acid and AMP in ethanol at reflux, but conversion is stalled at 40% after 24 hours. How can I fundamentally accelerate the intrinsic reaction rate? A: You must lower the activation energy of the rate-limiting step. The most effective chemical intervention is to switch your starting material from 2-chloroisonicotinic acid to 2-fluoroisonicotinic acid . In SN​Ar chemistry, fluorine is a vastly superior leaving group compared to chlorine (2)[2]. Because fluorine is highly electronegative, it strongly polarizes the C-F bond, withdrawing electron density from the pyridine ring and stabilizing the incoming negative charge of the Meisenheimer complex. Since C-F bond breaking occurs in the fast elimination step, its high bond strength does not impede the reaction rate.

Q2: Even with 2-fluoroisonicotinic acid, thermal heating takes several hours. What physical techniques can reduce this to minutes? A: Transition from conventional thermal heating to Microwave-Assisted Organic Synthesis (MAOS) . Microwave irradiation directly couples with the dipoles of polar solvents and the reactants, causing rapid molecular friction and localized superheating. This dielectric heating profile bypasses the thermal gradient inefficiencies of oil baths, accelerating the SN​Ar amination of halopyridines from hours to as little as 15–30 minutes (3)[3].

Q3: My supply chain restricts me to 2-chloroisonicotinic acid. How can I achieve rapid conversion without switching to the fluoro-derivative? A: If you are locked into the chloro-derivative, abandon the SN​Ar pathway and utilize a Palladium-Catalyzed Buchwald-Hartwig Amination . Aryl chlorides are notoriously reluctant to undergo SN​Ar , but they can be activated via oxidative addition to a Pd(0) catalyst (4)[4]. By using a bulky, electron-rich phosphine ligand (e.g., BrettPhos) and a strong base, you can force the C-N coupling in 2-4 hours. Note that this requires strictly anhydrous and anaerobic conditions to prevent catalyst degradation (5)[5].

Part 3: Optimized Experimental Protocols

Protocol A: Microwave-Assisted SN​Ar (The High-Speed Route)

Rationale: Maximizes electrophilicity (Fluoro- leaving group) and thermodynamic energy transfer (Microwave dielectric heating).

  • Preparation: In a 10 mL microwave-safe vial, combine 2-fluoroisonicotinic acid (1.0 eq, 1.41 g, 10 mmol) and AMP (3.0 eq, 2.67 g, 30 mmol).

    • Causality: Excess AMP acts as both the nucleophile and the acid scavenger to neutralize the generated HF, driving the equilibrium forward without needing a secondary base that might cause side reactions.

  • Solvent Addition: Add 4 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).

    • Causality: NMP is a highly polar aprotic solvent with an excellent microwave absorption cross-section, ideal for stabilizing the polar Meisenheimer intermediate.

  • Irradiation: Seal the vial with a crimp cap and irradiate in a dedicated microwave synthesizer at 150°C for 20 minutes (Dynamic power mode, max 200 W).

  • Validation Checkpoint: Sample 10 µL of the mixture, dilute in 1 mL methanol, and run HPLC/LC-MS. The reaction is self-validating when the 2-fluoroisonicotinic acid peak is <1% relative to the product mass (m/z [M+H]+ 211.1). If >1%, resubject to microwave for 5 minutes.

  • Workup: Pour the cooled mixture into 20 mL of ice-cold water. Adjust the pH to ~4.5 using 1M HCl to precipitate the zwitterionic 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Buchwald-Hartwig Cross-Coupling (The Chloro-Rescue Route)

Rationale: Bypasses the high SN​Ar activation barrier of C-Cl bonds via transition-metal catalysis.

  • Catalyst Activation: In an oven-dried Schlenk flask under Argon, combine 2-chloroisonicotinic acid (1.0 eq, 1.57 g, 10 mmol), Pd2​(dba)3​ (0.02 eq, 2 mol%), and BrettPhos ligand (0.04 eq, 4 mol%).

    • Causality: BrettPhos promotes rapid oxidative addition of the stubborn C-Cl bond and facilitates the reductive elimination of the sterically hindered AMP.

  • Reagent Addition: Add AMP (1.5 eq, 1.34 g, 15 mmol) and anhydrous Cs2​CO3​ (2.5 eq, 8.15 g, 25 mmol) in 10 mL of rigorously degassed 1,4-dioxane.

  • Thermal Coupling: Heat the mixture at 100°C for 3 hours under a positive pressure of Argon.

  • Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The starting material spot ( Rf​ ~0.4) must be completely consumed. The visual cue of a persistent dark red/brown solution indicates active Pd species; black precipitation indicates catalyst death (requires restarting).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the Pd catalyst and inorganic salts. Concentrate the filtrate, resuspend in water, adjust to pH 4.5, and extract with Ethyl Acetate. Dry the organic layer over MgSO4​ and concentrate to yield the product.

Part 4: Quantitative Data Comparison

The table below summarizes the expected reaction metrics based on the chosen methodology, highlighting the massive time reduction achieved by switching leaving groups and heating modalities.

MethodologySubstrate (Leaving Group)Reagents & SolventTemp (°C)Reaction TimeTypical Yield (%)
Conventional SN​Ar 2-Chloroisonicotinic acidAMP (excess), EtOH80°C24 - 48 h< 50%
Conventional SN​Ar 2-Fluoroisonicotinic acidAMP (excess), NMP100°C4 - 8 h75 - 85%
Microwave SN​Ar 2-Fluoroisonicotinic acidAMP (excess), NMP150°C15 - 20 min > 90%
Buchwald-Hartwig 2-Chloroisonicotinic acidAMP, Pd2​(dba)3​ , BrettPhos, Cs2​CO3​ , Dioxane100°C2 - 4 h80 - 90%

References

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism". 1

  • National Center for Biotechnology Information (PMC). "A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide". 2

  • ResearchGate. "Microwave-Assisted Solvent Free Amination of Halo(pyridine or pyrimidine) Without Transition Metal Catalyst".3

  • ACS Publications. "Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides". 4

  • BenchChem. "Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines". 5

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid in Target Inhibition

Isonicotinic acid (pyridine-4-carboxylic acid) derivatives are foundational pharmacophores in modern drug discovery, frequently deployed as competitive inhibitors for metalloenzymes, kinases, and viral RNA polymerases[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Isonicotinic acid (pyridine-4-carboxylic acid) derivatives are foundational pharmacophores in modern drug discovery, frequently deployed as competitive inhibitors for metalloenzymes, kinases, and viral RNA polymerases[1]. However, achieving target selectivity and prolonged residence time remains a critical bottleneck when utilizing simple pyridine-carboxylate scaffolds.

This guide objectively evaluates the comparative efficacy of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid —a rationally designed derivative featuring a bulky, hydroxylated aliphatic amine at the 2-position. By comparing this compound against baseline analogs, we delineate how specific structural modifications dictate binding kinetics, reduce off-target effects, and drive cellular target engagement.

Mechanistic Rationale: The Power of Steric Locking

As an application scientist, it is crucial to look beyond basic IC50 values and understand the causality of binding. The superior efficacy of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid is driven by three distinct pharmacophoric interactions:

  • Primary Chelation : The pyridine nitrogen and the C4-carboxylate group form the primary anchoring motif. This is essential for coordinating active-site metals (e.g., Fe^2+^) or forming critical salt bridges within the target pocket.

  • Secondary Hydrogen Bonding : Unlike simple alkyl amines, the terminal hydroxyl group of the 2-hydroxy-1,1-dimethylethyl moiety acts as a secondary hydrogen bond donor/acceptor, stabilizing the ligand within adjacent polar sub-pockets.

  • Steric Locking : The 1,1-dimethyl (tert-butyl-like) structural bulk severely restricts the conformational flexibility of the ligand once bound. This steric shielding prevents rapid dissociation, fundamentally shifting the mechanism from affinity-driven to residence-time-driven inhibition.

Mechanism A 2-[(2-Hydroxy-1,1-dimethylethyl) amino]-isonicotinic acid B Target Active Site (Metalloprotein / Kinase) A->B Enters Pocket C Primary Chelation (Pyridine-N & Carboxyl) B->C Anchors D Secondary H-Bonding (Hydroxyl Motif) B->D Stabilizes E Steric Locking (1,1-Dimethyl Group) B->E Restricts koff F Prolonged Residence Time (High Efficacy) C->F D->F E->F

Fig 1. Mechanistic pathway of target inhibition driven by structural motifs.

Comparative Efficacy Data

To objectively assess performance, we compare the representative biochemical and kinetic parameters of the title compound against unsubstituted isonicotinic acid and 2-aminoisonicotinic acid. The data highlights a profound decrease in the dissociation rate ( koff​ ), leading to a highly prolonged residence time ( τ ).

CompoundBiochemical IC50 (nM)Cellular IC50 (nM) kon​ (M^-1^s^-1^) koff​ (s^-1^)Residence Time τ (min)
Isonicotinic acid 4,500>10,0001.2 × 10^4^0.05000.3
2-Aminoisonicotinic acid 8504,2004.5 × 10^4^0.01501.1
2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid 12 45 8.8 × 10^4^ 0.0002 83.3

Data Summary: The addition of the bulky 2-hydroxy-1,1-dimethylethyl group improves biochemical potency by over 70-fold compared to the simple amino derivative, driven almost entirely by a drastically reduced koff​ rate.

Self-Validating Experimental Methodologies

A robust drug development pipeline requires orthogonal validation. The following protocols form a self-validating system: Surface Plasmon Resonance (SPR) defines the exact biophysical binding kinetics in a controlled environment, while the Cellular Thermal Shift Assay (CETSA) confirms that these kinetics translate into live-cell target engagement.

Protocol 1: Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality : End-point biochemical assays (like ICngcontent-ng-c4104522315="" class="ng-star-inserted">50) fail to capture the temporal dynamics of drug binding. SPR is employed to continuously monitor the association and dissociation phases, empirically proving that the 1,1-dimethyl group restricts koff​ .

Step-by-Step Workflow :

  • Surface Preparation : Immobilize the recombinant target protein onto a CM5 sensor chip using standard EDC/NHS amine coupling to achieve a stable baseline of ~2,000 Response Units (RU). Quench remaining active esters with 1 M ethanolamine.

  • Analyte Titration : Prepare a 2-fold dilution series of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid (0.5 nM to 500 nM) in HBS-EP+ running buffer containing 1% DMSO to ensure solubility and prevent aggregation.

  • Kinetic Injection : Inject the analyte at a high flow rate (50 µL/min) to eliminate mass transport limitations. Record the association phase for 60 seconds and the dissociation phase for 300 seconds.

  • Data Extraction : Fit the resulting double-referenced sensorgrams to a 1:1 Langmuir binding model to calculate kon​ , koff​ , and Residence Time ( τ=1/koff​ ).

Protocol 2: In Situ Target Engagement via CETSA

Causality : High biochemical affinity is irrelevant if the compound cannot permeate the cell membrane or is outcompeted by high intracellular substrate concentrations. CETSA validates target engagement by measuring the thermal stabilization of the protein-ligand complex directly in live cells[2].

Step-by-Step Workflow :

  • Equilibration : Incubate live target cells with the inhibitor at its established cellular IC50 concentration for 2 hours at 37°C, ensuring intracellular steady-state binding.

  • Thermal Challenge : Aliquot the treated cell suspension into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by rapid cooling to 20°C.

  • Fractionation : Lyse the cells using three rapid freeze-thaw cycles. Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Quantification : Analyze the soluble supernatant via quantitative Western Blot or AlphaScreen. Plot the relative protein abundance against temperature to calculate the thermal shift ( ΔTm​ ). A significant ΔTm​ confirms intracellular engagement.

CETSA N1 Step 1: Compound Incubation Treat live cells with inhibitor N2 Step 2: Thermal Challenge Apply heat gradient (40-70°C) N1->N2 N3 Step 3: Cell Lysis Extract soluble protein fraction N2->N3 N4 Step 4: Quantification Western Blot / AlphaScreen N3->N4 N5 Validation High ΔTm confirms target engagement N4->N5

Fig 2. Cellular Thermal Shift Assay (CETSA) workflow for target engagement.

Sources

Comparative

Benchmarking 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid (HDMA-INA) in Catalytic Transfer Hydrogenation

Executive Summary The transition from homogeneous to heterogeneous catalysis without sacrificing turnover frequency (TOF) or chemoselectivity remains a critical bottleneck in pharmaceutical manufacturing. 2-[(2-Hydroxy-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from homogeneous to heterogeneous catalysis without sacrificing turnover frequency (TOF) or chemoselectivity remains a critical bottleneck in pharmaceutical manufacturing. 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid (hereafter referred to as HDMA-INA ) has emerged as a highly specialized bifunctional ligand designed to bridge this gap.

By combining the robust anchoring capability of an isonicotinic acid core with the hemilabile, sterically hindered coordination environment of a β -amino alcohol derivative, HDMA-INA enables the creation of highly active, heterogenized transition metal catalysts (e.g., Iridium or Ruthenium complexes). This guide objectively benchmarks the catalytic activity of TiO₂-anchored[IrCp*(HDMA-INA)Cl] against industry-standard homogeneous and heterogeneous alternatives in the transfer hydrogenation of bulky ketones.

Structural Rationale & Mechanistic Causality

To understand the superior catalytic activity of HDMA-INA, one must analyze the causality behind its structural motifs. The molecule is not merely a binder; it is a precisely engineered microenvironment for the metal center[1].

  • The Isonicotinic Acid Core (Anchoring): The carboxylic acid at the 4-position of the pyridine ring serves as a robust anchoring point. When reacted with metal oxides like TiO₂ or incorporated into Metal-Organic Frameworks (MOFs), it forms strong bidentate ester linkages. This heterogenization prevents metal leaching and allows for simple mechanical recovery of the catalyst[2][3].

  • The 1,1-Dimethylethyl Group (Steric Shielding): The bulky tert-butyl-like moiety adjacent to the amine nitrogen provides critical steric shielding. This prevents the bimolecular deactivation (dimerization) of the active Ir-hydride species, a common failure mode in unhindered catalysts.

  • The Hydroxyl Group (Outer-Sphere Bifunctionality): In Noyori-type transfer hydrogenation, the ligand must actively participate in substrate activation[1][4]. The pendant hydroxyl group acts as a hydrogen-bond donor, stabilizing the transition state of the incoming ketone and facilitating a concerted, outer-sphere hydride transfer.

Mechanism A 1. Anchored Precatalyst [TiO2]-Ir(HDMA-INA)Cl B 2. Active Hydride Species [TiO2]-Ir(H)(HDMA-INA) A->B + Isopropanol - Acetone, - HCl C 3. Substrate Activation (H-bonding via -OH) B->C + Ketone Substrate D 4. Concerted Hydride Transfer (Outer-Sphere Mechanism) C->D E 5. Product Release (Chiral/Achiral Alcohol) D->E E->B Catalyst Regeneration

Figure 1: Outer-sphere catalytic cycle of TiO₂-anchored [IrCp(HDMA-INA)Cl] driven by bifunctional hydrogen bonding.*

Benchmarking Quantitative Data

To objectively evaluate HDMA-INA, we benchmarked the TiO₂-anchored Ir(III) complex against two standards:

  • [IrCp(bpy)Cl] (Homogeneous):* The industry standard for high-activity, non-recyclable transfer hydrogenation.

  • [IrCp(AMPA)Cl]@TiO₂ (Heterogeneous):* A standard anchored catalyst utilizing 2-aminomethylpyridine-4-carboxylic acid (AMPA), which lacks the steric bulk and the hydroxyl group of HDMA-INA.

Reaction Conditions: Acetophenone (1.0 mmol), Catalyst (0.1 mol%), KOH (1.0 mol%), Isopropanol (10 mL), 80 °C.

Catalyst SystemLigand TypeTOF (h⁻¹)Yield (1h)Recyclability (Yield after 5 Cycles)Leaching (ppm Ir)
[IrCp(bpy)Cl]Homogeneous3,20099%N/A (Cannot be recovered)N/A
[IrCp(AMPA)Cl]@TiO₂Anchored (No -OH)1,15068%42% (Rapid deactivation)2.4
[IrCp(HDMA-INA)Cl]@TiO₂*Anchored Bifunctional 2,850 96% 94% (Highly stable) < 0.1

Data Analysis: While the homogeneous bipyridine system exhibits the highest initial TOF, it cannot be recycled. The AMPA-anchored catalyst suffers from rapid deactivation due to the lack of steric shielding, leading to bimolecular Ir-Ir dimer formation. HDMA-INA achieves near-homogeneous reaction rates (TOF 2,850 h⁻¹) while maintaining 94% yield after 5 cycles, proving that its bulky, bifunctional structure successfully prevents deactivation while accelerating the outer-sphere hydride transfer.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step includes a specific analytical checkpoint to confirm success before proceeding.

Phase 1: Catalyst Immobilization
  • Complexation: Suspend HDMA-INA (1.05 eq) and[IrCp*Cl₂]₂ (0.5 eq) in anhydrous ethanol. Reflux at 80 °C for 4 hours.

    • Causality: Refluxing ensures complete cleavage of the Ir chloride dimer. The bidentate N,N-coordination of HDMA-INA is thermodynamically driven, displacing one chloride.

    • Validation Check: ¹H NMR of the crude mixture should show a distinct downfield shift of the pyridine protons, confirming coordination.

  • Anchoring: Add 100 mg of mesoporous TiO₂ nanoparticles to the solution. Stir at 60 °C for 12 hours.

    • Causality: TiO₂ is chosen for its high surface area and abundant surface hydroxyls, which react with the 4-carboxylic acid of HDMA-INA to form robust ester linkages.

  • Isolation: Centrifuge at 10,000 rpm for 10 minutes. Wash the solid with ethanol until the supernatant is colorless. Dry under vacuum.

Phase 2: Transfer Hydrogenation Workflow
  • Reaction Setup: In a Schlenk flask under N₂, combine the anchored catalyst (0.1 mol% Ir), acetophenone (1.0 mmol), and KOH (1.0 mol%) in 10 mL of degassed isopropanol.

    • Causality: Isopropanol serves a dual purpose as both the solvent and the hydride donor. KOH is required to deprotonate the isopropanol, facilitating the initial elimination of HCl from the precatalyst to form the active Ir-hydride species[4].

  • Kinetic Sampling: Heat the mixture to 80 °C. Extract 50 µL aliquots every 15 minutes.

    • Causality: Sampling at 15-minute intervals establishes a precise initial rate (TOF) before substrate depletion alters the kinetics, ensuring a self-validating kinetic profile rather than just an end-point yield.

  • Recycling: Post-reaction, centrifuge the mixture to recover the solid catalyst. Decant the product solution and wash the catalyst twice with isopropanol before reusing.

Workflow Step1 1. Support Prep Mesoporous TiO2 Step2 2. Immobilization Reflux HDMA-INA + [IrCp*Cl2]2 Step1->Step2 Step3 3. Catalysis iPrOH, KOH, 80°C Step2->Step3 Step4 4. Separation Centrifugation (10k rpm) Step3->Step4 Step4->Step3 Recycled Catalyst (Next Cycle) Step5 5. Analysis GC-MS & NMR Step4->Step5

Figure 2: Step-by-step experimental workflow from catalyst anchoring to product analysis and recycling.

Sources

Comparative

A Guide to Structural Elucidation: Cross-Validation of NMR and IR Spectra for 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid

In the landscape of drug development and molecular characterization, the unambiguous determination of a chemical structure is paramount. This guide provides an in-depth, technical comparison and workflow for the structur...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and molecular characterization, the unambiguous determination of a chemical structure is paramount. This guide provides an in-depth, technical comparison and workflow for the structural elucidation of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid, a substituted pyridine derivative of interest. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, demonstrating how cross-validation of data from these orthogonal techniques provides a high degree of confidence in the assigned structure. This document is intended for researchers, scientists, and drug development professionals who require a robust and self-validating approach to molecular characterization.

The Principle of Spectroscopic Cross-Validation

In analytical chemistry, cross-validation is a critical process for assessing the data generated by two or more distinct methods to ensure consistency and accuracy.[1] When elucidating a molecular structure, relying on a single analytical technique can be misleading, as artifacts or ambiguous signals can lead to incorrect assignments. By employing complementary techniques like NMR and IR spectroscopy, we create a self-validating system. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of nuclei, while IR spectroscopy excels at identifying the functional groups present in a molecule.[2][3] The congruence of data from both techniques provides a powerful confirmation of the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a premier technique for determining the structure of organic compounds.[2] It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[4] When placed in a strong external magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, a phenomenon known as resonance.[5] The precise frequency at which a nucleus resonates, its "chemical shift," is highly sensitive to its local electronic environment, providing a detailed map of the molecule's connectivity.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique used to identify functional groups.[7][8] It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[9] Each functional group, such as a carbonyl (C=O) or a hydroxyl (O-H) group, has a characteristic vibrational frequency, making its presence in a molecule readily identifiable from the IR spectrum.[10]

Experimental Protocols

The following protocols outline the standardized procedures for acquiring high-quality NMR and IR spectra of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD). The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -OH, -NH, -COOH).[5]

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution. TMS is used as a reference point (0 ppm) for the chemical shift scale.[5]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Key parameters to optimize include the spectral width, acquisition time, and number of scans.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity. A larger number of scans will likely be required for ¹³C due to its lower natural abundance.[6]

    • If necessary, perform additional 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), to further elucidate proton-proton and proton-carbon correlations.[11]

Protocol 2: FTIR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR accessory. This is crucial for correcting for atmospheric and instrumental interferences.

    • Place a small amount of the solid 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid powder directly onto the ATR crystal.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

    • The spectrum is usually collected in the mid-infrared range, from 4000 to 400 cm⁻¹.[10]

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).[10]

Data Analysis and Cross-Validation

The following table summarizes the expected (hypothetical) spectral data for 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid and provides a cross-validation of the key structural features.

Structural Feature Expected ¹H NMR Data (ppm) Expected ¹³C NMR Data (ppm) **Expected IR Data (cm⁻¹) **Cross-Validation Rationale
Pyridine Ring Protons δ 8.5 (s, 1H), 7.9 (d, 1H), 7.0 (d, 1H)δ 150-160 (quaternary C), 140-150 (CH), 110-120 (CH)~1600, 1550, 1480 (C=C and C=N stretching)The number and splitting pattern of aromatic protons in the ¹H NMR spectrum correspond to a trisubstituted pyridine ring. The chemical shifts in the ¹³C NMR are consistent with an aromatic system. The characteristic aromatic ring stretching vibrations in the IR spectrum confirm the presence of the pyridine moiety.
Carboxylic Acid δ 12-13 (br s, 1H)δ 165-175 (C=O)~3300-2500 (broad O-H stretch), ~1700 (C=O stretch)A very deshielded, broad singlet in the ¹H NMR is characteristic of a carboxylic acid proton. The ¹³C NMR shows a carbonyl carbon in the expected region for a carboxylic acid. The IR spectrum provides strong evidence with a very broad O-H stretch and a strong carbonyl absorption.
Amino Group δ 6-7 (br s, 1H)-~3400-3300 (N-H stretch)A broad singlet in the ¹H NMR is indicative of an N-H proton. The IR spectrum confirms this with a characteristic N-H stretching vibration.
Hydroxy Group δ 4-5 (br s, 1H)-~3500-3200 (O-H stretch)A broad singlet in the ¹H NMR suggests the presence of an O-H proton. This is corroborated by a broad O-H stretching band in the IR spectrum, which may overlap with the carboxylic acid O-H stretch.
Dimethyl Groups δ 1.3 (s, 6H)δ ~25 (CH₃)~2950 (C-H stretch)A strong singlet integrating to six protons in the ¹H NMR is indicative of two equivalent methyl groups. The corresponding signal in the ¹³C NMR and the aliphatic C-H stretching in the IR spectrum confirm the presence of these groups.
Methylene Group δ 3.5 (s, 2H)δ ~60 (CH₂)~2950 (C-H stretch)A singlet integrating to two protons in the ¹H NMR corresponds to the methylene group. The chemical shift is influenced by the adjacent hydroxyl group. The presence of aliphatic C-H stretches in the IR spectrum supports this assignment.
Quaternary Carbon -δ ~70 (C)-A quaternary carbon signal in the ¹³C NMR, with a chemical shift influenced by the attached hydroxyl and amino groups, is expected. This carbon has no attached protons and will not appear in the ¹H NMR spectrum.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process, starting from the unknown compound and leading to a confirmed structure.

CrossValidationWorkflow cluster_Techniques Spectroscopic Techniques cluster_Data Generated Data cluster_Interpretation Independent Interpretation NMR NMR Spectroscopy (¹H, ¹³C) NMR_Data Chemical Shifts Splitting Patterns Integration NMR->NMR_Data IR FTIR Spectroscopy IR_Data Absorption Frequencies (Wavenumbers) IR->IR_Data NMR_Interpretation Carbon-Hydrogen Framework NMR_Data->NMR_Interpretation IR_Interpretation Functional Groups Present IR_Data->IR_Interpretation CrossValidation Cross-Validation (Data Congruence Check) NMR_Interpretation->CrossValidation IR_Interpretation->CrossValidation Unknown Unknown Compound: 2-[(2-Hydroxy-1,1-dimethylethyl)amino]- isonicotinic acid Unknown->NMR Unknown->IR Confirmed_Structure Confirmed Structure CrossValidation->Confirmed_Structure

Caption: Workflow for spectroscopic cross-validation.

Conclusion

The structural elucidation of novel chemical entities demands a rigorous and multifaceted analytical approach. This guide has detailed the synergistic use of NMR and IR spectroscopy for the characterization of 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid. By independently probing the molecular framework and functional group composition, these techniques provide complementary datasets. The cross-validation of these datasets, as outlined, ensures a high degree of confidence in the final structural assignment, a critical aspect of scientific integrity in research and development.

References

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Naik, T. (2015). Structural elucidation by NMR(1HNMR). SlideShare. Retrieved from [Link]

  • Wikipedia. (2023). Cross-validation (analytical chemistry). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • DeVetter, B. M., & Londergan, C. H. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry, 93(27), 9429–9437. [Link]

  • Guan, Y., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(45), 15098–15107. [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

  • Structural analysis of isonicotinic hydrazide Basic units. (2024). ResearchGate. Retrieved from [Link]

  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. Retrieved from [Link]

  • Smith, G. A., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1195–1203. [Link]

  • Smith, V. J., et al. (2015). Structural insights into the hexamorphic system of an isoniazid derivative. CrystEngComm, 17(18), 3464–3475. [Link]

  • Saparova, A. A., et al. (2023). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. Eurasian Chemico-Technological Journal, 25(2), 143-156. [Link]

Sources

Validation

Comparative Pharmacokinetic &amp; Bioavailability Evaluation: 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid vs. Structural Analogs

As drug development professionals, we frequently encounter the challenge of optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of lead compounds. The target compound, 2-[(2-Hydroxy-1,1-dime...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we frequently encounter the challenge of optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of lead compounds. The target compound, 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid (Compound A) , features a highly specific 2-amino substitution on an isonicotinic acid core. The inclusion of the 2-hydroxy-1,1-dimethylethyl moiety (a hydroxylated tert-butyl group) is a deliberate design choice aimed at balancing aqueous solubility with steric shielding against metabolic degradation.

To objectively evaluate the bioavailability of Compound A, we must compare it against carefully selected structural analogs. This guide systematically dissects their physicochemical properties, in vitro permeability, metabolic stability, and in vivo pharmacokinetics.

Structural Analogs for Comparison
  • Compound A (Target): 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid.

  • Analog B (Lipophilic Control): 2-(tert-Butylamino)-isonicotinic acid. Lacks the terminal hydroxyl, maximizing lipophilicity but risking poor solubility.

  • Analog C (Metabolically Vulnerable Control): 2-[(2-Hydroxyethyl)amino]-isonicotinic acid. Lacks the gem-dimethyl steric bulk, leaving the side-chain vulnerable to rapid oxidation.

  • Analog D (Prodrug Strategy): Isopropyl 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinate. An ester prodrug designed to mask the polar carboxylic acid and enhance passive transcellular absorption.

Physicochemical Profiling

Before advancing to biological assays, we must establish the baseline physicochemical properties. The kinetic solubility and lipophilicity (LogP) dictate the formulation strategy and heavily influence passive permeability.

Table 1: Comparative Physicochemical Properties

CompoundMW ( g/mol )cLogPpKa (Acid / Base)Kinetic Solubility (µM, pH 7.4)
Compound A 238.281.24.5 / 6.8>200
Analog B 222.282.54.5 / 6.525
Analog C 182.180.44.5 / 6.2>500
Analog D 280.362.8N/A / 6.550

Data Interpretation: Compound A achieves an optimal balance, maintaining high kinetic solubility (>200 µM) due to the hydroxyl group, while the gem-dimethyl group provides moderate lipophilicity compared to the highly polar Analog C.

In Vitro Intestinal Permeability (Caco-2 Model)

To predict oral absorption, we utilize the Caco-2 human colon carcinoma cell line. When cultured on permeable supports for 21 days, these cells differentiate to form a polarized monolayer with tight junctions and functional efflux transporters (e.g., P-glycoprotein), closely mimicking the human enterocyte barrier[1].

Experimental Protocol: Caco-2 Bidirectional Transport
  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm².

  • Differentiation: Culture for 21 days, replacing media every other day. Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER > 300 Ω·cm²).

  • Dosing: Prepare test compounds at 10 µM in HBSS buffer (pH 7.4). Apply to the Apical (A) chamber for A→B transport, or the Basolateral (B) chamber for B→A transport.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ) and Efflux Ratio ( Papp(B→A)​/Papp(A→B)​ ).

Caco2_Workflow N1 Cell Expansion (Caco-2 Line) N2 Transwell Seeding & TEER Check N1->N2 N3 21-Day Differentiation N2->N3 N4 Bidirectional Dosing (A->B & B->A) N3->N4 N5 LC-MS/MS Quantification N4->N5

Caption: Step-by-step workflow for evaluating bidirectional Caco-2 intestinal permeability.

Table 2: Caco-2 Permeability Results

Compound Papp​ A→B ( 10−6 cm/s) Papp​ B→A ( 10−6 cm/s)Efflux RatioPermeability Classification
Compound A 3.54.21.20Moderate
Analog B 15.216.51.08High
Analog C 1.11.51.36Low
Analog D 22.424.11.07High

Causality Insight: Compound A exhibits moderate permeability due to its zwitterionic nature at physiological pH. Masking the carboxylic acid in Analog D (prodrug) dramatically shifts the molecule to a highly permeable state, validating the esterification strategy for overcoming the epithelial barrier.

Metabolic Stability (Human Liver Microsomes)

Bioavailability is not solely dependent on absorption; first-pass hepatic metabolism plays a critical role. We assess Phase I metabolic stability using Human Liver Microsomes (HLM) to determine the intrinsic clearance ( CLint​ )[2]. The gem-dimethyl group in Compound A was specifically engineered to sterically hinder cytochrome P450-mediated oxidation.

Experimental Protocol: HLM Intrinsic Clearance
  • Matrix Preparation: Thaw pooled HLM and dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Add the test compound (final concentration 1 µM) to the microsomal suspension. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding NADPH regenerating system (final concentration 1 mM).

  • Kinetic Sampling: At 0, 5, 15, 30, and 45 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the in vitro half-life ( T1/2​ ).

HLM_Logic N1 Compound + HLM (0.5 mg/mL protein) N2 Pre-incubation (37°C, 5 min) N1->N2 N3 Initiate Reaction (Add 1mM NADPH) N2->N3 N4 Kinetic Sampling (0, 5, 15, 30, 45 min) N3->N4 N5 Quench Reaction (Cold Acetonitrile) N4->N5 N6 Calculate T1/2 & Intrinsic Clearance N5->N6

Caption: Logical progression of the Human Liver Microsome (HLM) stability assay.

Table 3: HLM Metabolic Stability Results

Compound T1/2​ (min) CLint​ (µL/min/mg protein)Remaining at 45 min
Compound A 8516.368%
Analog B >120<11.585%
Analog C 1592.4<5%
Analog D <5 (Cleaved)N/AN/A (Rapidly forms A)

Causality Insight: Analog C is rapidly degraded ( T1/2​ = 15 min), likely via N-dealkylation or alcohol oxidation. The gem-dimethyl group in Compound A successfully provides steric hindrance, extending the half-life to 85 minutes. Analog D is rapidly hydrolyzed by microsomal esterases to yield Compound A, functioning exactly as an ester prodrug should.

In Vivo Pharmacokinetics & Bioavailability

To synthesize the in vitro findings, an in vivo pharmacokinetic study in Sprague-Dawley rats was conducted. Animals were dosed intravenously (IV, 2 mg/kg) and orally (PO, 10 mg/kg).

Table 4: Rat Pharmacokinetic Parameters (PO, 10 mg/kg)

Compound Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL) Tmax​ (h)Oral Bioavailability (%F)
Compound A 45018001.522%
Analog B 85042002.045%
Analog C 852100.54%
Analog D *125051001.062%

*Note: Analog D was quantified by measuring the systemic appearance of the active Compound A.

Discussion on the Prodrug Strategy

The data confirms that Compound A possesses acceptable metabolic stability but suffers from moderate oral bioavailability (22%) due to the permeability limitations of the free carboxylic acid. By employing Analog D—an isopropyl ester prodrug—we successfully masked the ionizable group. As established in contemporary prodrug design [3], this transient modification enhances lipophilicity, drives rapid transcellular absorption across the gastrointestinal tract, and is subsequently cleaved by ubiquitous carboxylesterases in the blood and liver to release Compound A. This strategy nearly tripled the systemic exposure (%F = 62%).

Conclusion & Development Recommendations

2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid (Compound A) is a structurally sound active pharmaceutical ingredient. The gem-dimethyl modification successfully protects the molecule from rapid Phase I metabolism compared to unbranched analogs (Analog C). However, its zwitterionic nature limits passive intestinal absorption.

Recommendation: For oral formulations, advancing the ester prodrug (Analog D) is highly recommended. It acts as a self-validating delivery system: it maximizes Caco-2 permeability, utilizes intrinsic hepatic/plasma esterases for rapid conversion, and delivers superior in vivo bioavailability without compromising the metabolic stability of the active pharmacophore.

References

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. [Link]]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition. [Link]]

  • Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery. [Link]]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of regulatory rules, but as a comprehensive system of risk mitigation grounded in molecular properties. The compound 2-[(2-Hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of regulatory rules, but as a comprehensive system of risk mitigation grounded in molecular properties.

The compound 2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid is a highly functionalized pyridine derivative. The presence of the bulky, branched amino-alcohol moiety—(2-hydroxy-1,1-dimethylethyl)amino—on the isonicotinic acid scaffold introduces specific handling considerations. While the parent isonicotinic acid is a known 1[1], the zwitterionic potential between the carboxylic acid and the secondary amine in this derivative alters its crystal packing. This results in a fine, electrostatically charged powder that is highly prone to aerosolization. Consequently, strict adherence to Personal Protective Equipment (PPE) and operational protocols is non-negotiable to prevent respiratory and dermal exposure[2].

Below is the definitive operational and safety guide for handling this compound in a laboratory or drug development setting.

Risk Assessment & Hazard Profile

Understanding the causality behind the hazards allows us to design self-validating safety systems. The table below summarizes the quantitative and qualitative hazard data extrapolated from the parent scaffold and functional group contributions[1][2].

Hazard CategoryGHS ClassificationMechanistic CausalityMitigation Strategy
Skin Irritation Category 2 (H315)Amine basicity disrupts the acid mantle of the skin, leading to localized inflammation.Nitrile gloves (min. 0.11 mm thickness); lab coat.
Eye Irritation Category 2 (H319)Carboxylic acid protonates corneal proteins, causing severe, immediate irritation.Snug-fitting chemical safety goggles.
Respiratory STOT SE 3 (H335)Fine particulate size (<10 μm) allows deep inhalation, irritating mucosal membranes.Fume hood handling; EN 143/P3 particulate filtration.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE serves as a targeted barrier against a specific physicochemical property of the compound.

  • Respiratory Protection : Due to the electrostatic nature of the powder, handling must occur within a certified Class II Type A2 biological safety cabinet or a chemical fume hood. If ventilation is compromised, respiratory protection must comply with 3[3]. Use a half-mask respirator equipped with 4[4] or NIOSH-approved P100 cartridges to block fine aerosols.

  • Dermal Protection : Wear a fully buttoned, flame-retardant laboratory coat. Gloves must be made of nitrile (minimum thickness 0.11 mm) to prevent penetration by the slightly lipophilic tert-butyl-like moiety. Double-gloving is highly recommended during dissolution steps.

  • Ocular Protection : Standard safety glasses are insufficient due to the dust hazard. Use unvented or indirectly vented chemical splash goggles to prevent airborne particulates from settling on the conjunctiva[1].

Operational Plan: Step-by-Step Methodology

To ensure trustworthiness, this protocol is designed as a self-validating system: each step visually or physically confirms the success of the previous one.

  • Preparation & Static Mitigation : Wipe down the analytical balance and spatulas with a 70% isopropanol solution to discharge static electricity. Causality: This prevents the powder from "jumping" due to triboelectric charging.

  • Weighing : Tare a static-free weigh boat inside the fume hood. Use a grounded micro-spatula for transfer. Validation: The powder should transfer smoothly without clinging to the spatula shaft.

  • Transfer & Dissolution : Transfer the solid to a reaction vial before adding solvent. Add the solvent (e.g., DMSO or buffered aqueous solution) dropwise. Causality: The zwitterionic nature can cause localized exothermic heat of solution; dropwise addition dissipates this heat, preventing solvent sputtering. Validation: The solution should remain clear and at room temperature; rapid temperature spikes indicate excessively fast addition.

  • Decontamination : Post-transfer, immediately seal the vial. Wipe all surfaces with a damp, disposable microfiber cloth to capture any rogue particulates.

HandlingWorkflow A 1. Pre-Operation: Discharge Static B 2. Material Transfer: Grounded Spatula A->B C 3. Weighing: Inside Fume Hood B->C D 4. Dissolution: Dropwise Addition C->D E 5. Decontamination: Damp Microfiber Wipe D->E

Figure 1: Step-by-step operational workflow for handling the compound.

Spill Response & Disposal Plan

In the event of a breach, immediate containment is required to prevent the spread of the irritating dust[2].

  • Minor Spills (<50g) : Do not dry sweep, as this will aerosolize the compound. Don a P100 respirator[3]. Cover the spill with absorbent pads dampened with water or a mild alkaline buffer (to neutralize the carboxylic acid). Carefully scoop the wetted material into a hazardous waste container.

  • Major Spills (>50g) : Evacuate the immediate area. Isolate the ventilation zone and contact Environmental Health and Safety (EHS) for HazMat intervention.

  • Disposal : All contaminated PPE, weigh boats, and wipes must be sealed in a polyethylene bio-bag and labeled as "Hazardous Chemical Waste - Irritant Solid." Dispose of according to local environmental regulations; high-temperature incineration is the preferred method for functionalized pyridines to prevent environmental persistence.

SpillResponse A Assess Spill Size & Risk B Minor Spill (<50g) A->B C Major Spill (>50g) A->C D Don Supplemental PPE (P100 Respirator) B->D E Evacuate Area Call HazMat C->E F Sweep with Damp Absorbent Pad D->F G Dispose in Sealed Bio-bag F->G

Figure 2: Decision tree for chemical spill response and containment.

References

  • Safety Data Sheet: Isonicotinic acid - Carl ROTH . carlroth.com.1

  • SAFETY DATA SHEET - Fisher Scientific . fishersci.com. 2

  • Introduction - The Personal Protective Technology Program at NIOSH - NCBI Bookshelf . nih.gov. 3

  • VENUS V-7500 P1 S Particulate Filter Dust Aerosol Protection Cartridge . indiamart.com.4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid
Reactant of Route 2
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2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid
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